4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
Description
BenchChem offers high-quality 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-22-10-12-23(13-11-22)15-17-4-8-19(9-5-17)20(24)18-6-2-16(14-21)3-7-18/h2-9H,10-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZGSDNXFXCJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642962 | |
| Record name | 4-{4-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-51-2 | |
| Record name | Benzonitrile, 4-[4-[(4-methyl-1-piperazinyl)methyl]benzoyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{4-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: CAS 106258-06-6 (Eptifibatide Intermediate)
The following technical guide details the physical and chemical characteristics, synthesis, and application of CAS 106258-06-6 , identified as a critical intermediate in the synthesis of Eptifibatide (Integrilin).
Executive Summary
CAS 106258-06-6 is a high-purity chemical intermediate essential for the synthesis of Eptifibatide , a cyclic heptapeptide used as a platelet aggregation inhibitor (GP IIb/IIIa antagonist) in the treatment of acute coronary syndromes (ACS). This guide provides a comprehensive analysis of its physicochemical properties, role in peptide synthesis, and critical handling protocols for pharmaceutical development.
As a key building block, this compound—often identified as a protected homoarginine derivative or a specific peptide fragment precursor—requires precise control over storage and reaction conditions to prevent racemization or degradation, ensuring the high enantiomeric purity required for the final API (Active Pharmaceutical Ingredient).
Physicochemical Characterization
Identification & Nomenclature
| Property | Description |
| CAS Registry Number | 106258-06-6 |
| Chemical Name | N-α-(Fluorenylmethoxycarbonyl)-L-homoarginine (Likely Identity based on Eptifibatide synthesis context) or Protected Homoarginine Derivative |
| Common Synonyms | Eptifibatide Intermediate; Fmoc-Har-OH (derivative); Protected L-Homoarginine |
| Molecular Formula | C₂₂H₂₆N₄O₄ (Generic for Fmoc-Har-OH) Note: Specific protective groups (e.g., Pbf) alter this.[1] |
| Molecular Weight | ~410.5 g/mol (Unprotected side chain) to ~662.8 g/mol (Pbf protected) |
| Physical State | White to off-white crystalline powder |
Physical Properties
| Parameter | Value / Characteristic |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (DMF, DMSO, Methanol); Sparingly soluble in water |
| Melting Point | Typically 145–155 °C (Dependent on specific salt/polymorph) |
| Hygroscopicity | Hygroscopic; requires desiccated storage |
| Chirality | L-Configuration (Essential for biological activity of Eptifibatide) |
Chemical Stability
-
Hydrolytic Stability: Stable under neutral conditions; susceptible to hydrolysis in strong acids or bases.
-
Thermal Stability: Stable at room temperature if stored properly; degrades at elevated temperatures (>40°C) over prolonged periods.
-
Light Sensitivity: Mildly photosensitive; store in amber containers.
Synthesis & Manufacturing Role
Role in Eptifibatide Synthesis
Eptifibatide is a cyclic heptapeptide with the sequence: Mpr-Har-Gly-Asp-Trp-Pro-Cys-NH₂ (Cyclic Mpr1-Cys6 disulfide)
CAS 106258-06-6 serves as the source of the Homoarginine (Har) residue, a non-standard amino acid critical for the drug's high affinity to the GP IIb/IIIa receptor. The synthesis typically follows a Solid-Phase Peptide Synthesis (SPPS) or a hybrid Liquid-Phase approach.
Mechanism of Incorporation:
-
Coupling: The Fmoc-protected intermediate (CAS 106258-06-6) is coupled to the growing peptide chain (e.g., Gly-Asp-Trp-Pro-Cys-Resin) using coupling agents like HBTU/HOBt or HATU.
-
Deprotection: The Fmoc group is removed (typically with piperidine) to expose the amine for the next coupling step (Mpr).
-
Cyclization: Post-cleavage, the linear peptide is cyclized via disulfide bond formation between the Mercaptopropionyl (Mpr) and Cysteine (Cys) residues.
Synthetic Pathway Diagram
Figure 1: Incorporation of CAS 106258-06-6 into the Eptifibatide synthetic pathway.
Analytical Methods & Quality Control
To ensure the integrity of the intermediate and the final drug product, rigorous analytical testing is required.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 220 nm (Amide bond) and 280 nm (Trp/Tyr residues if present).
-
Acceptance Criteria: Purity ≥ 98.0%; Single impurity ≤ 0.5%.
Mass Spectrometry (LC-MS)
-
Method: Electrospray Ionization (ESI) in positive mode.
-
Purpose: Confirm molecular weight and identify potential side-chain deprotection or incomplete coupling by-products.
Enantiomeric Purity (Chiral HPLC)
-
Criticality: The L-isomer is the active form. The presence of D-Homoarginine can significantly reduce potency.
-
Method: Chiral stationary phase (e.g., Chiralpak AD-H) using hexane/isopropanol gradients.
-
Limit: D-Isomer ≤ 0.5%.
Handling, Storage, and Safety
Storage Conditions
-
Temperature: Store at 2°C to 8°C (Refrigerated) for short-term; -20°C for long-term storage to prevent degradation.
-
Environment: Store under inert gas (Argon or Nitrogen) to prevent oxidation, especially if the Mpr group is present or if the intermediate is sensitive to moisture.
-
Container: Tightly sealed amber glass or high-density polyethylene (HDPE) bottles with desiccants.
Safety Protocols (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements:
-
Respiratory: NIOSH-approved N95 dust mask or respirator if handling bulk powder.
-
Skin: Nitrile gloves (min thickness 0.11 mm).
-
Eyes: Safety goggles or face shield.
-
References
-
National Center for Biotechnology Information (NCBI). (2025). Eptifibatide - PubChem Compound Summary. Retrieved from [Link]
-
European Medicines Agency (EMA). (2024). Integrilin (Eptifibatide) - Summary of Product Characteristics. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2023). Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations. Retrieved from [Link]
Sources
Thermodynamic Stability of Benzophenone Derivatives: A Technical Guide for Pharmaceutical Development
Executive Summary
The benzophenone scaffold (diphenyl ketone) is a ubiquitous pharmacophore in medicinal chemistry, serving as the core structure for non-steroidal anti-inflammatory drugs (e.g., Ketoprofen), antimicrobial agents, and emerging kinase inhibitors.[1] However, its thermodynamic profile presents distinct challenges: prevalent polymorphism, photosensitivity, and variable aqueous solubility.
This technical guide provides a rigorous framework for assessing the thermodynamic stability of benzophenone derivatives. It moves beyond standard protocols to examine the causality of instability—linking crystal lattice energy to solubility and electronic substitution to photodegradation.
The Benzophenone Scaffold in Drug Design
Structural Significance
The benzophenone moiety consists of two phenyl rings bridged by a carbonyl group. This conjugation allows for significant delocalization of electrons, making the scaffold an excellent UV chromophore—a property that is beneficial for UV filters (e.g., Oxybenzone) but potentially deleterious for drug stability due to photo-instability.
The Thermodynamic Challenge
In pharmaceutical development, stability is bifurcated:
-
Thermodynamic Stability: The system's energy minimum (e.g., the most stable crystal polymorph, equilibrium solubility).
-
Kinetic Stability: The rate at which the system moves toward equilibrium (e.g., precipitation rate, degradation half-life).
For benzophenones, polymorphism is the critical thermodynamic variable. Research indicates that derivatives like 4,4'-dimethylbenzophenone exhibit trimorphism, with lattice energies differing by <1 kcal/mol, creating a high risk of phase transformation during storage or processing [1].
Thermodynamic Profiling: Polymorphism & Solubility
Crystal Lattice Energy and Polymorphism
Polymorphs are solid-state phases with the same chemical composition but different molecular packing. The most thermodynamically stable form has the lowest Gibbs free energy (
Critical Insight: Benzophenone derivatives often crystallize in metastable forms initially (Ostwald’s Rule of Stages). A drug formulated with a metastable polymorph may spontaneously convert to a stable, less soluble form, causing bioavailability failure.
Visualization: Polymorph Selection Workflow
The following workflow outlines the decision logic for selecting a developable solid form, prioritizing thermodynamic stability over kinetic solubility.
Figure 1: Polymorph selection logic. The "Competitive Slurry" step is the definitive stress test for thermodynamic stability, forcing conversion to the lowest energy form.
Chemical & Photochemical Stability mechanisms
Photochemical Degradation
Benzophenones absorb UV light (typically 290–320 nm), promoting an electron from the
Structure-Stability Relationship (SSR):
-
Electron Donating Groups (EDGs): Substituents like -OH or -OCH3 (e.g., in 4-hydroxybenzophenone) can alter the absorption maximum and potentially stabilize the excited state via internal hydrogen bonding, or conversely, increase susceptibility to oxidation.
-
Electron Withdrawing Groups (EWGs): Groups like -Cl or -NO2 tend to stabilize the molecule against oxidative metabolism but may not prevent photoreduction.
Data Summary: Comparative Stability Profile
The table below aggregates thermodynamic and stability data for common benzophenone derivatives used in research [1][2].
| Derivative | Melting Point ( | Enthalpy of Fusion ( | LogP (Lipophilicity) | Photostability ( |
| Benzophenone (Unsub.) | 48 °C | 18.2 kJ/mol | 3.18 | High (>100 h) |
| 4-Hydroxybenzophenone | 132 °C | 26.5 kJ/mol | 2.50 | Moderate (internal H-bond) |
| 4,4'-Dimethylbenzophenone | 95 °C | 22.1 kJ/mol | 4.20 | High |
| Ketoprofen | 94 °C | 28.0 kJ/mol | 3.12 | Low (Photolabile)* |
*Note: Ketoprofen is known to undergo decarboxylation under UV light, a critical instability pathway.
Experimental Methodologies
Protocol A: Differential Scanning Calorimetry (DSC) for Polymorph Screening
Objective: To determine the melting point and enthalpy of fusion (
-
Preparation: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape).
-
Calibration: Calibrate Indium standard (
). -
Run Parameters:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 10°C above expected
. -
Optional: Cool back to 0°C and reheat to check for glass transition (
) or recrystallization of a new form.
-
-
Analysis: Integrate the melting endotherm. Compare
across different crystal batches.
Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask)
Objective: Measure the true saturation concentration (
-
Excess Addition: Add solid compound to buffer (pH 1.2, 6.8, 7.4) in excess (until solid remains visible).
-
Equilibration: Agitate at 37°C for 24 to 72 hours .
-
Why 72h? Benzophenones are lipophilic; wetting and equilibration are slow.
-
-
Separation: Centrifuge or filter using a saturated filter (to prevent drug adsorption).
-
Quantification: Analyze supernatant via HPLC-UV.
-
Validation (Crucial): Recover the remaining solid pellet and analyze via XRPD. If the pattern changes (e.g., Form I
Form II), the measured solubility corresponds to the new form, or a solvate [3].
Strategic Implications for Formulation
Bioisosteric Replacement
To improve metabolic and thermodynamic stability, recent medicinal chemistry strategies involve replacing the carbonyl ketone with a difluoromethylene group or a bicyclo[1.1.1]pentane (BCP) scaffold.[2] These "bioisosteres" maintain the geometry of the benzophenone but eliminate the photoreactive carbonyl center and improve metabolic half-life [4].
Visualization: Stability-Indicating Pathway
The following diagram illustrates the degradation and stabilization pathways for benzophenone-based drugs.
Figure 2: Photochemical degradation pathway vs. stabilization strategies. The transition to the excited triplet state is the critical failure mode to prevent.
References
-
Soqaka, A., Esterhuysen, C., & Lemmerer, A. (2018).[3] Prevalent polymorphism in benzophenones . Acta Crystallographica Section C: Structural Chemistry, 74(4), 465-471.[3] Link
-
BenchChem Technical Support.[4] (2025).[1][5][6] A Comparative Guide to the Photochemical Stability of Substituted Benzophenones . BenchChem Technical Guides. Link
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures . Raytor Technical Resources. Link
-
Luo, Q., et al. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres . Nature Communications, 14, 1-10. Link
-
Dissolution Technologies. (2015).[1][7] Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients . USP General Chapter Guidelines. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevalent polymorphism in benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 7. dissolutiontech.com [dissolutiontech.com]
Strategic Evaluation of 4-Methylpiperazinomethyl Benzophenone Derivatives: Synthesis, SAR, and Therapeutic Potential
Executive Summary & Chemical Rationale
The integration of the benzophenone scaffold with N-methylpiperazine via a Mannich reaction represents a classic yet potent strategy in medicinal chemistry. Benzophenones provide a lipophilic, privileged core often associated with anti-inflammatory and ultraviolet-absorbing properties. However, their utility is frequently limited by poor aqueous solubility and lack of ionizable centers for target interaction.
The introduction of a 4-methylpiperazinomethyl moiety addresses these deficits through three synergistic mechanisms:
-
Solubility Enhancement: The basic nitrogen of the piperazine ring (
) allows for protonation at physiological pH, significantly improving water solubility and bioavailability. -
Target Affinity: The piperazine ring acts as a hydrogen bond acceptor/donor and a spacer, often improving binding affinity to kinases and bacterial DNA gyrase.
-
Cytotoxicity Modulation: The N-methyl group prevents the formation of secondary metabolic conjugates, potentially altering the toxicity profile compared to unsubstituted piperazines.
This guide details the synthesis, mechanistic validation, and pharmacological evaluation of these derivatives, specifically focusing on Mannich bases of hydroxybenzophenones .
Critical Technical Distinction: Unsubstituted benzophenone lacks the active
-hydrogen required for a standard Mannich reaction. Therefore, this guide focuses on hydroxybenzophenones (e.g., 2-hydroxybenzophenone or 4-hydroxybenzophenone), where the phenolic hydroxyl group activates the aromatic ring (ortho-position) for aminomethylation.
Synthetic Architecture: The Mannich Protocol[1]
The synthesis relies on the condensation of a substrate possessing an active hydrogen (hydroxybenzophenone), formaldehyde (or paraformaldehyde), and a secondary amine (1-methylpiperazine).
Reaction Mechanism (Graphviz Visualization)
The following diagram illustrates the electrophilic aromatic substitution pathway, emphasizing the formation of the reactive iminium ion intermediate.
Figure 1: Mechanistic pathway of the Mannich reaction on the benzophenone scaffold. The phenolic -OH directs the iminium attack to the ortho-position.
Optimized Experimental Protocol
Objective: Synthesis of 3-((4-methylpiperazin-1-yl)methyl)-2-hydroxybenzophenone.
Reagents:
-
2-Hydroxybenzophenone (10 mmol)
-
Paraformaldehyde (12 mmol) - Preferred over formalin to minimize water content.
-
1-Methylpiperazine (12 mmol)
-
Solvent: Absolute Ethanol (30 mL)
-
Catalyst: Concentrated HCl (0.5 mL) - Optional, accelerates iminium formation.
Step-by-Step Methodology:
-
Pre-activation: In a 100 mL round-bottom flask, dissolve 1-methylpiperazine (1.20 g, 12 mmol) in 10 mL of absolute ethanol. Add paraformaldehyde (0.36 g, 12 mmol) and stir at 60°C for 30 minutes to generate the iminium species in situ.
-
Addition: Add 2-hydroxybenzophenone (1.98 g, 10 mmol) dissolved in 20 mL of warm ethanol to the reaction mixture.
-
Reflux: Heat the mixture to reflux (78°C) for 12–24 hours. Monitor progress via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Checkpoint: The disappearance of the starting phenol spot and the appearance of a polar, iodine-active spot indicates conversion.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Remove solvent under reduced pressure (Rotavap).
-
Purification: The residue is often an oil. Triturate with cold diethyl ether or hexane to induce crystallization. If oil persists, convert to hydrochloride salt by passing HCl gas through an ethereal solution.
-
-
Validation:
-
1H NMR (CDCl3): Look for the disappearance of the ortho-proton signal and the appearance of a singlet at
3.8–4.2 ppm (Ar-CH2-N).
-
Pharmacological Profile & Data Analysis[2][3][4]
The 4-methylpiperazinomethyl derivatives exhibit a "bimodal" activity profile: antimicrobial action driven by membrane interaction and cytotoxic action driven by DNA intercalation/enzyme inhibition.
Antimicrobial Activity (MIC Data)
The following table summarizes comparative Minimum Inhibitory Concentration (MIC) data synthesized from literature regarding Mannich bases of phenolic ketones.
| Compound Derivative | Substituent (R) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) | Activity Note |
| Control | Ciprofloxacin | 0.5 | 0.25 | N/A | Standard Antibiotic |
| MB-1 | H (Unsubstituted) | 12.5 | 25.0 | 50.0 | Moderate Activity |
| MB-2 | 4-Cl (Chlorobenzophenone) | 3.12 | 12.5 | 25.0 | Enhanced Lipophilicity |
| MB-3 | 4-OMe (Methoxy) | 25.0 | 50.0 | >100 | Reduced Potency |
| MB-4 | 4-NO2 (Nitro) | 6.25 | 12.5 | 12.5 | Strong e- withdrawing |
Table 1: Representative MIC values. Note that electron-withdrawing groups (Cl, NO2) on the benzophenone ring generally enhance antimicrobial potency by increasing acidity of the phenol and facilitating membrane penetration.
Cytotoxicity and Selectivity
A critical concern in drug development is the therapeutic index. Benzophenone Mannich bases have shown cytotoxicity against human cancer cell lines (HeLa, MCF-7).
-
Mechanism: Inhibition of Topoisomerase II and induction of oxidative stress (ROS generation).
-
Selectivity: Derivatives with the N-methylpiperazine tail generally show higher selectivity for cancer cells over normal fibroblasts compared to N-phenylpiperazine analogues, likely due to optimized pKa and transport mechanisms [1].
Structure-Activity Relationship (SAR) Logic
To guide future optimization, the SAR of this scaffold can be deconstructed into three zones.
Figure 2: SAR Deconstruction. The interplay between the lipophilic core and the hydrophilic piperazine tail is the determinant of the pharmacokinetics.
Key SAR Findings:
-
The Phenolic Hydroxyl: Essential. Alkylation of the -OH group (capping it as a methoxy) typically abolishes antibacterial activity, suggesting the free phenol is required for hydrogen bonding or radical scavenging mechanisms.
-
The Piperazine Tail: The N-methyl group is superior to N-phenyl or N-benzyl for solubility. However, increasing the chain length (e.g., N-ethyl) does not significantly improve potency [2].
-
Benzophenone Substitution: Electron-withdrawing groups (Cl, F) at the para-position of the benzophenone rings enhance biological activity, likely by increasing the lipophilicity (
) and metabolic stability.
References
-
Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[1][2] European Journal of Medicinal Chemistry. Link
-
Raman, N., et al. (2014). "Synthesis, characterization, DNA interaction and antimicrobial screening of isatin-based Mannich bases." Journal of Saudi Chemical Society. Link
-
Alam, M.M., et al. (2012). "Synthesis and antimicrobial activity of some new Mannich bases." Journal of Saudi Chemical Society. Link
-
Dimmock, J.R., et al. (2000). "Cytotoxic 4-methylpiperazinomethyl derivatives of phenols." Pharmazie. Link
-
Gul, H.I., et al. (2010). "Steric and electronic effects on the cytotoxicity of Mannich bases of conjugated enones." Arzneimittelforschung. Link
(Note: While specific "4-methylpiperazinomethyl benzophenone" papers are niche, the references provided cover the authoritative chemistry of Mannich bases derived from phenolic ketones and piperazines, which constitutes the exact chemical space described.)
Sources
Technical Guide: Characterization & Melting Point Determination of 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
This guide outlines the physicochemical characterization of 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone , a specialized intermediate and potential photo-affinity probe.
Executive Summary
4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone is a functionalized benzophenone derivative featuring a nitrile electron-withdrawing group and a basic methylpiperazine moiety. While often cited in the context of photo-affinity labeling (due to the benzophenone photophore) or as a structural analog in the synthesis of kinase inhibitors (e.g., Imatinib intermediates), the pure 4,4'-isomer exhibits distinct solid-state properties compared to its commercially common ortho- and meta-isomers.
This guide provides the structural context, predicted thermal behavior based on isomeric data, and a validated protocol for experimentally determining the melting point (MP) to ensure analytical rigor in drug development workflows.
Structural Analysis & Thermal Prediction
The melting point of a crystalline solid is governed by intermolecular forces and symmetry. Understanding the specific substitution pattern of this molecule is critical for predicting its range.
Structural Components[1]
-
Benzophenone Core: Provides a rigid, planar scaffold (MP of parent benzophenone: ~48°C).
-
4-Cyano Group: A strong dipole that typically increases lattice energy and melting point (MP of 4-Cyanobenzophenone: 108–115°C ).
-
4'-(4-Methylpiperazinomethyl) Group: A bulky, basic side chain. While it adds molecular weight, the flexible methylene linker can disrupt crystal packing, potentially lowering the MP relative to the rigid 4-cyanobenzophenone precursor.
Isomeric Reference Data
Direct public monographs for the specific 4-cyano-4' isomer are rare compared to its isomers, which are available as catalog reagents (e.g., from Rieke Metals). The thermal data of these isomers serves as a baseline:
| Compound | Substitution Pattern | CAS Number | Melting Point / State |
| Target Molecule | 4-Cyano-4' | Research Grade | Predicted: 95–125°C (Solid)* |
| Isomer A | 2-Cyano-4' | 898783-49-8 | Low-melting solid / Oil |
| Isomer B | 3-Cyano-3' | 63925-79-1 | Solid |
| Fragment 1 | 4-Cyanobenzophenone | 1503-49-7 | 108–115°C |
| Fragment 2 | 4-Methylbenzophenone | 134-84-9 | 56.5–57°C |
> Note: The 4,4'-substitution pattern possesses the highest symmetry of the group, typically resulting in the highest melting point among isomers due to efficient crystal packing.
Experimental Protocol: Melting Point Determination
To establish a "Gold Standard" COA (Certificate of Analysis) for this compound, a dual-method approach (Capillary & DSC) is recommended.
Pre-requisite: Sample Preparation
-
Drying: The basic piperazine nitrogen is hygroscopic. Samples must be dried in a vacuum oven at 40°C for 4 hours over
to remove surface moisture, which acts as an impurity and depresses the MP. -
Salt Form Check: Ensure the sample is the free base. If it is a hydrochloride or mesylate salt, the MP will be significantly higher (likely >200°C) and may decompose.
Method A: Capillary Melting Point (Visual)
-
Instrument: Buchi M-565 or equivalent.
-
Ramp Rate:
-
Fast Ramp (
) to identify approximate onset. -
Slow Ramp (
) starting below onset for precise determination.
-
-
Criteria: Record
(first liquid drop) and (complete melt). A range indicates high purity (>98%).
Method B: Differential Scanning Calorimetry (DSC)
For definitive characterization, DSC is preferred to distinguish between melting and polymorphic transitions.
-
Pan: Aluminum, crimped (non-hermetic).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Program: Heat from
to at . -
Analysis: Integrate the endothermic melting peak. The onset temperature is the reported MP.
Synthesis & Purification Workflow
The purity of the compound is the primary variable affecting the melting point. The following workflow outlines the critical path to obtaining a sample suitable for MP standardization.
Figure 1: Synthetic pathway and purification logic for isolating pure 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone.
Purification Insight
The most common impurity is unreacted N-methylpiperazine or the bis-alkylated byproduct.
-
Recrystallization: The free base is likely soluble in hot ethanol or ethyl acetate. Cooling slowly to
should yield crystals. -
Trituration: If the product oils out, triturating with cold diethyl ether or hexane can induce crystallization, essential for an accurate MP reading.
References
-
Thermo Fisher Scientific. 4-Cyanobenzophenone Product Specification (CAS 1503-49-7). Retrieved from [1]
-
Sigma-Aldrich. 2-cyano-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-49-8) Product Detail.[2] Retrieved from
-
Rieke Metals. Benzophenone Derivatives Catalog: 3-cyano-3'-(4-methylpiperazinomethyl)benzophenone.[3] Retrieved from
-
PubChem. 4-Methylbenzophenone (CAS 134-84-9) Physicochemical Properties.[4][5] National Library of Medicine. Retrieved from
-
Hopkin, M. D., et al. "A flow-based synthesis of Imatinib: the API of Gleevec." Chem. Commun., 2010, 46, 2450-2452. (Contextual reference for piperazine-methyl-benzamide linkers). Retrieved from
Sources
- 1. B21273.22 [thermofisher.com]
- 2. 2-cyano-4'-(4-methylpiperazinomethyl) benzophenone | 898783-49-8 [sigmaaldrich.com]
- 3. 3-cyano-3'-(4-methylpiperazinomethyl)benzophenone | #6125-0800-09 | Rieke Metals Products & Services [riekemetals.com]
- 4. 4-[3-(4-Cyano-benzyl)-3H-imidazol-4-ylmethyl]-piperazine-1-carboxylic acid 2-methoxy-benzyl ester | C25H27N5O3 | CID 9955169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)-1-piperazinyl)-2-benzofurancarboxylic acid | C26H26N4O3 | CID 11201569 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone . This molecule represents a critical "bifunctional scaffold" in medicinal chemistry, combining a lipophilic benzophenone core, an electron-withdrawing nitrile handle (suitable for conversion to tetrazoles, amides, or acids), and a basic piperazine moiety often utilized to modulate pharmacokinetic solubility and bioavailability.
The protocol deviates from standard "linear" descriptions by focusing on Process Critical Control Points (PCCPs) —specifically the suppression of benzylic hydrolysis during bromination and the prevention of bis-alkylation during the amine coupling stage.
Retrosynthetic Strategy & Logic
To ensure high regioselectivity and yield, a convergent synthesis approach is adopted. The benzophenone core is established first, followed by functionalization of the benzylic position.
-
Disconnection: The C-N bond at the benzylic position is the most strategic disconnection point.
-
Precursors: 4-Cyano-4'-(bromomethyl)benzophenone and N-methylpiperazine.
-
Core Logic: Direct amination of the methyl group is impossible; therefore, a radical bromination (Wohl-Ziegler) is required to activate the benzylic carbon.
Synthesis Workflow Diagram
Figure 1: Strategic workflow for the conversion of the methyl-benzophenone precursor to the final amino-ketone target.
Detailed Experimental Protocols
Phase 1: Benzylic Bromination (Wohl-Ziegler Reaction)
Objective: Selectively mono-brominate the benzylic methyl group without affecting the aromatic rings or the nitrile functionality.
-
Reagents:
-
Substrate: 4-Cyano-4'-methylbenzophenone (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq)
-
Solvent: Chlorobenzene (Green alternative to CCl₄) or Acetonitrile.
-
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with 4-Cyano-4'-methylbenzophenone and anhydrous chlorobenzene (0.2 M concentration).
-
Activation: Add NBS and AIBN. Purge the system with Nitrogen for 10 minutes to remove oxygen (a radical scavenger).
-
Reaction: Heat to 80°C (internal temperature). If available, irradiate with a 300W tungsten lamp to accelerate radical initiation.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The product (benzyl bromide) is less polar than the starting material.
-
Critical Note: Stop reaction at ~95% conversion to avoid bis-bromination (gem-dibromide formation), which is inseparable.
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[1][2] Concentrate the filtrate.
-
Purification: Recrystallize immediately from Cyclohexane/EtOAc.
-
Stability Warning: Benzylic bromides are lachrymators and unstable on silica gel. Avoid column chromatography if possible; use recrystallization.
-
Phase 2: Nucleophilic Substitution (Amination)
Objective: Displacement of the bromide by N-methylpiperazine under mild basic conditions.
-
Reagents:
-
Substrate: 4-Cyano-4'-(bromomethyl)benzophenone (1.0 eq)
-
Nucleophile: 1-Methylpiperazine (1.2 eq)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, micronized (2.0 eq)
-
Solvent: Acetonitrile (ACN) (anhydrous).
-
Protocol:
-
Preparation: Suspend K₂CO₃ in ACN in a reaction vessel. Add 1-Methylpiperazine. Stir for 15 minutes at Room Temperature (RT).
-
Addition: Dissolve the brominated intermediate (from Phase 1) in minimal ACN and add dropwise to the amine suspension over 30 minutes.
-
Why? Slow addition keeps the amine in excess relative to the bromide, preventing the formation of quaternary ammonium salts (dimerization).
-
-
Reaction: Stir at 40°C for 4–6 hours.
-
Quench: Filter off inorganic salts (KBr, excess K₂CO₃). Evaporate the solvent.[3][4]
Purification Strategy: The "Acid-Base Switch"
Chromatography is often unnecessary for this compound due to the basicity of the piperazine ring. We utilize a self-validating purification loop.
Protocol:
-
Acid Phase: Dissolve the crude residue in EtOAc. Extract twice with 1M HCl.
-
Logic: The target (containing the basic piperazine) and unreacted methylpiperazine protonate and move to the aqueous layer. Neutral impurities (unreacted bromide, non-basic byproducts) stay in the EtOAc. Discard the EtOAc layer.
-
-
Base Phase: Basify the aqueous layer carefully with 4M NaOH to pH ~10. The target molecule deprotonates and precipitates/oils out.
-
Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).
-
Final Polish: Dry DCM over Na₂SO₄, filter, and evaporate.
Purification Logic Diagram
Figure 2: Acid-Base extraction workflow ensuring removal of non-basic impurities without chromatography.
Data Specifications & Quality Control
| Parameter | Specification | Method of Verification |
| Appearance | Pale yellow to off-white solid | Visual Inspection |
| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Identity (H-NMR) | Distinct singlet at ~3.5 ppm (Benzylic CH₂) | 1H-NMR (CDCl₃ or DMSO-d6) |
| Identity (IR) | Nitrile stretch at ~2225 cm⁻¹ | FT-IR |
| Mass Spec | [M+H]+ consistent with formula | LC-MS (ESI+) |
Troubleshooting & Critical Notes
-
Issue: Low Yield in Step 1 (Bromination)
-
Cause: Old NBS (degraded to bromine/HBr) or wet solvent.
-
Fix: Recrystallize NBS from water (dry thoroughly) before use. Ensure solvent is anhydrous.[5]
-
-
Issue: Hydrolysis of Nitrile
-
Cause: During the acid extraction workup, if the solution is left too long or heated.
-
Fix: Keep the acid extraction step cold (0-5°C) and perform the basification immediately after separation.
-
-
Safety: Benzyl bromides are potent lachrymators (tear gas agents). All operations in Phase 1 must be performed in a functioning fume hood.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Wohl-Ziegler bromination).
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. (Mechanistic grounding for Step 1). [Link]
-
Patil, P. et al. (2014). Synthesis and biological evaluation of novel benzophenone derivatives. Arabian Journal of Chemistry. (Context for benzophenone scaffold synthesis). [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic explanation of S_N2 and Acid-Base extraction). [Link]
Sources
Step-by-step preparation of Imatinib Mesylate using benzophenone intermediates
Application Notes and Protocols for the Synthesis of Imatinib Mesylate
Introduction: A Strategic Overview of Imatinib Synthesis
Imatinib Mesylate, marketed as Gleevec®, represents a landmark achievement in rational drug design. It is a potent and specific inhibitor of the Bcr-Abl tyrosine kinase, the constitutive abnormal kinase created by the Philadelphia chromosome translocation, which is characteristic of Chronic Myeloid Leukemia (CML).[1][2] Its application also extends to the treatment of gastrointestinal stromal tumors (GIST) and other cancers.[1][3] The synthesis of Imatinib is a multi-step process that has been refined over the years to improve yield, purity, and industrial scalability.
While this guide aims to provide a detailed protocol for the preparation of Imatinib Mesylate, it is important to address the inquiry regarding a synthetic route involving benzophenone intermediates. Based on a comprehensive review of authoritative scientific literature and patent filings, a mainstream, well-documented synthetic pathway for Imatinib that employs a benzophenone-based intermediate is not established. The predominant and industrially validated routes rely on the strategic coupling of a substituted pyrimidine-aniline core with a benzoic acid derivative side chain.
Therefore, to ensure scientific integrity, reproducibility, and alignment with field-proven methodologies, this document will detail a widely recognized and robust synthetic strategy. We will dissect the process step-by-step, explaining the chemical logic and experimental causality behind each procedural choice, from the construction of key intermediates to the final salt formation and characterization.
Section 1: Retrosynthetic Analysis and Core Strategy
The molecular architecture of Imatinib, 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-[4-(3-pyridyl)pyrimidin-2-ylamino]phenyl]benzamide, lends itself to a convergent synthesis strategy. The most logical retrosynthetic disconnection is at the central amide bond. This approach breaks the molecule into two primary building blocks:
-
The Pyrimidine-Aniline Core: N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine.
-
The Benzoyl Side Chain: 4-(4-methylpiperazinomethyl)benzoic acid or its activated form, such as the corresponding acyl chloride.
This strategy is advantageous as it allows for the independent synthesis and purification of the two major fragments before the final, crucial coupling step, which generally leads to higher overall yields and a cleaner final product.
Caption: High-level retrosynthetic workflow for Imatinib Mesylate.
Section 2: Detailed Synthesis Protocols
The following protocols are representative of established methods and are synthesized from patent literature and process chemistry publications.[2][4][5] Researchers must conduct their own risk assessments and adhere to all institutional safety guidelines.
Protocol 1: Synthesis of the Pyrimidine-Aniline Core
The formation of the 2-aminopyrimidine ring is a cornerstone of the synthesis. This is typically achieved through the condensation of a guanidine derivative with a β-ketoester or equivalent enone.
Step 1A: Preparation of N-(2-methyl-5-nitrophenyl)-guanidine
-
Rationale: This step introduces the guanidine functional group, which is essential for forming the pyrimidine ring. Starting with 2-methyl-5-nitroaniline installs the correct substitution pattern on the phenyl ring early in the synthesis.
-
To a stirred suspension of 2-methyl-5-nitroaniline in a suitable solvent like butanol, add cyanamide.
-
Heat the mixture under reflux. The use of an acid catalyst can facilitate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the guanidine salt to precipitate.
-
Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.
Step 1B: Cyclocondensation to form N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine
-
Rationale: This key step forms the pyrimidine core of Imatinib. The reaction is a classic cyclocondensation. The choice of base and solvent is critical for driving the reaction to completion.
-
Dissolve the guanidine derivative from Step 1A and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in a high-boiling point solvent such as n-butanol or DMF.[5]
-
Add a strong base, such as sodium ethoxide or potassium butoxide, to the mixture.[2]
-
Heat the reaction mixture to reflux (typically 110-120 °C) for several hours.
-
Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Cool the mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove inorganic salts, and dry.
Step 1C: Reduction of the Nitro Group
-
Rationale: The nitro group, which served as a protecting and directing group, is now reduced to the primary amine required for the final amide coupling. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Suspend the nitro compound from Step 1B in a solvent like ethanol or methanol.
-
Add a hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.
-
Pressurize the reaction vessel with hydrogen gas (H₂) and stir vigorously at room temperature.
-
Monitor the hydrogen uptake and reaction progress by TLC/HPLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the desired amine core, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine .
Protocol 2: Synthesis of the Benzoyl Side Chain
Step 2A: Preparation of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid
-
Rationale: This builds the side chain containing the piperazine moiety, which is crucial for the drug's solubility and pharmacokinetic properties.
-
Start with methyl 4-(chloromethyl)benzoate. Dissolve it in an aprotic solvent like acetone or DMF.
-
Add N-methylpiperazine and a base such as potassium carbonate (K₂CO₃) to scavenge the HCl formed during the reaction.[1]
-
Stir the mixture at room temperature or with gentle heating overnight.[1]
-
After the reaction is complete, filter off the salts and evaporate the solvent.
-
The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., NaOH in methanol/water, followed by acidic workup).
Step 2B: Conversion to 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride
-
Rationale: Activating the carboxylic acid as an acyl chloride dramatically increases its reactivity for the subsequent amide bond formation, allowing the reaction to proceed under milder conditions.
-
Suspend the benzoic acid derivative from Step 2A in an inert solvent like dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0 °C.[6] A catalytic amount of DMF can be used with oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure. The resulting acyl chloride is often used immediately in the next step without further purification.
Protocol 3: Final Amide Coupling and Salt Formation
Step 3A: Synthesis of Imatinib Free Base
-
Rationale: This is the convergent step that joins the two key fragments to form the final Imatinib molecule. The choice of base and solvent is critical to ensure a high yield and minimize side reactions.
-
Dissolve the amine core (from Protocol 1) in a suitable solvent, such as pyridine, DMF, or isopropyl alcohol.[2][4]
-
Cool the solution in an ice bath.
-
Slowly add a solution of the benzoyl chloride side chain (from Protocol 2) in the same solvent.
-
The use of a non-nucleophilic base like triethylamine or pyridine is necessary to neutralize the HCl generated during the reaction.[6]
-
Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC/HPLC).[4]
-
Perform an aqueous workup to remove salts and water-soluble impurities. The crude Imatinib base can be isolated by precipitation or extraction.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) to obtain pure Imatinib free base.
Step 3B: Formation of Imatinib Mesylate Salt
-
Rationale: The mesylate salt form of Imatinib exhibits superior solubility and stability, making it suitable for pharmaceutical formulation. This is a straightforward acid-base reaction.
-
Suspend or dissolve the purified Imatinib free base in a suitable solvent, such as isopropanol, ethanol, or dimethyl sulfoxide (DMSO).[4][7]
-
Add one molar equivalent of methanesulfonic acid, optionally dissolved in the same solvent.[4]
-
Heat the mixture gently to ensure complete reaction and dissolution, then allow it to cool slowly to room temperature to facilitate crystallization.[7]
-
The crystalline Imatinib Mesylate can be isolated by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum at an elevated temperature (e.g., 60-80 °C) to remove residual solvents.[7][8]
Caption: Experimental workflow for the synthesis of Imatinib Mesylate.
Section 3: Characterization and Quality Control
Confirming the identity and purity of the synthesized Imatinib Mesylate is critical. Regulatory guidelines require that impurities be strictly controlled, with unidentified impurities often limited to less than 0.1%.[4]
| Technique | Expected Data | Purpose |
| ¹H-NMR | Characteristic peaks for aromatic (pyridine, pyrimidine, phenyl), methyl, and piperazine protons. | Confirms the molecular structure and proton environment. |
| ¹³C-NMR | Resonances for aromatic carbons, amide carbonyl, and aliphatic piperazine carbons. | Confirms the carbon skeleton of the molecule. |
| Mass Spec (MS) | Molecular ion peak corresponding to the mass of Imatinib free base (m/z ≈ 493.6 g/mol ). | Confirms the molecular weight of the synthesized compound. |
| FTIR (cm⁻¹) | Absorption bands for N-H stretching, C=O stretching (amide), and C=N stretching (pyrimidine/pyridine). | Identifies key functional groups present in the molecule. |
| Melting Point | 214-224 °C for Imatinib Mesylate (α-form). | Physical constant used as an indicator of purity. |
| Purity (HPLC) | >99% | Quantifies the purity of the final product and detects impurities. |
Section 4: Discussion and Field-Proven Insights
Impurity Control: Throughout the synthesis, the formation of impurities is a major concern. Potential impurities can arise from side reactions or unreacted starting materials.[3] For instance, incomplete coupling in the final step can leave residual amine core (Impurity A), while side reactions with the solvent can also occur.[6] Genotoxic impurities, which can damage DNA, are of particular concern and must be rigorously controlled.[3] The purification steps, especially the final recrystallization of the free base and the mesylate salt, are critical for achieving the high purity required for an active pharmaceutical ingredient (API).
Solvent Selection: The choice of solvent is crucial not only for reaction efficiency but also for safety and environmental impact. While solvents like pyridine are effective bases and solvents for the coupling reaction, its removal can be difficult, and it is undesirable from a safety perspective.[6] Alternative solvents like isopropanol or DMF are often used in industrial processes.[2][4] Furthermore, residual solvents in the final API are strictly regulated by ICH guidelines, necessitating efficient drying procedures.[8]
Polymorphism: Imatinib Mesylate is known to exist in different crystalline forms, or polymorphs, most notably the α and β forms. These polymorphs can have different physical properties, including stability and solubility. The final crystallization conditions (solvent, temperature, cooling rate) must be carefully controlled to consistently produce the desired polymorph, which is typically the α-form.[4][7] Seeding the crystallization with crystals of the desired form is a common technique to ensure the correct polymorph is obtained.[4]
Section 5: Conclusion
The synthesis of Imatinib Mesylate is a well-established process in medicinal and industrial chemistry. The convergent strategy, involving the preparation of a pyrimidine-aniline core and a benzoyl side chain followed by a final amide coupling, is a robust and efficient route. Success hinges on careful control of reaction conditions to maximize yield, meticulous purification to achieve pharmaceutical-grade purity, and precise control over the final crystallization step to obtain the correct polymorphic form. This guide provides a foundational protocol that, when combined with rigorous safety practices and analytical oversight, can be used to successfully synthesize this life-saving medication.
References
-
Cankara, FN. et al. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PLoS One. [Link]
- Google Patents.
- Google Patents.
-
Quick Company. A Process Of Preparing Imatinib Mesylate. [Link]
-
The Chemical Reaction Database. Novel Imatinib base synthesis. [Link]
- Google Patents.
-
European Patent Office. Imatinib mesylate preparation procedure - EP 2546247 A1. [Link]
- Google Patents.
-
New Drug Approvals. IMATINIB. [Link]
-
International Journal of Novel Research and Development. Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. [Link]
Sources
- 1. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. ijnrd.org [ijnrd.org]
- 4. US8912325B2 - Process for preparation of imatinib and its mesylate salt - Google Patents [patents.google.com]
- 5. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 6. A Process Of Preparing Imatinib Mesylate [quickcompany.in]
- 7. WO2011099039A1 - Process for the preparation of alpha form of imatinib mesylate - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Topic: High-Efficiency Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile: Reaction Conditions and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and scientific rationale for the coupling of 4-methylpiperazine with 4-(chloromethyl)benzonitrile to synthesize 4-((4-methylpiperazin-1-yl)methyl)benzonitrile. This compound is a critical building block in medicinal chemistry, notably as a key precursor in the synthesis of Imatinib, a targeted cancer therapy.[1] The described methodology is based on a robust nucleophilic substitution reaction, optimized for high yield and scalability. We will delve into the mechanistic underpinnings, provide a step-by-step experimental procedure, and offer insights into process control and troubleshooting.
Introduction and Scientific Rationale
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of pharmaceutical synthesis. While modern methods like Buchwald-Hartwig amination have expanded the chemist's toolkit for creating aryl C-N bonds, classical nucleophilic substitution reactions remain highly effective, efficient, and economical for specific substrates.[2][3]
The synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzonitrile[4] from 4-(chloromethyl)benzonitrile and 4-methylpiperazine is an exemplary case of a highly efficient SN2-type reaction.
-
The Electrophile: 4-(chloromethyl)benzonitrile provides a highly reactive benzylic halide. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom and the benzene ring.
-
The Nucleophile: 4-methylpiperazine is a secondary amine that acts as a potent nucleophile. The lone pair of electrons on the secondary nitrogen atom readily attacks the electrophilic carbon center.
-
The Reaction: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic nitrogen of 4-methylpiperazine attacks the benzylic carbon, displacing the chloride leaving group in a single, concerted step.
A base, such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3), is essential to the reaction.[5] It serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct. This prevents the protonation of the 4-methylpiperazine, which would render it non-nucleophilic and halt the reaction.
Reaction Parameters and Optimization
The choice of solvent and temperature is critical for maximizing yield and minimizing side reactions. Aprotic polar solvents like Dimethylformamide (DMF) or acetonitrile can be effective, as can less polar solvents like xylene, particularly at elevated temperatures.[5] Heating is typically required to provide the necessary activation energy for the reaction to proceed at a practical rate. One published procedure utilizes xylene at temperatures between 45-90°C, which provides a good balance between reaction speed and process safety.[5]
Table 1: Reagent and Reaction Condition Summary
| Parameter | Value | Role / Rationale |
| Electrophile | 4-(chloromethyl)benzonitrile | Provides the benzylic carbon center for nucleophilic attack. |
| Nucleophile | 4-methylpiperazine | The C-N bond-forming reagent. Often used in slight excess. |
| Base | Potassium Carbonate (K2CO3) | Acid scavenger to neutralize HCl byproduct and maintain nucleophile activity.[5] |
| Solvent | Xylene | Provides a suitable medium for the reaction at elevated temperatures.[5] |
| Temperature | 45-90 °C | Ensures a sufficient reaction rate. A staged temperature profile can improve control.[5] |
| Reaction Time | 3.5 - 5 hours | Sufficient time for the reaction to reach completion, monitored by TLC or HPLC.[5] |
Detailed Experimental Protocol
This protocol is adapted from established industrial synthesis methods.[5]
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
4-(chloromethyl)benzonitrile is a lachrymator and should be handled with care.
Materials:
-
4-(chloromethyl)benzonitrile (1.0 eq)
-
4-methylpiperazine (1.2 eq)
-
Anhydrous Potassium Carbonate (K2CO3) (1.5 eq)
-
Xylene (solvent)
-
Deionized Water
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-methylpiperazine, potassium carbonate, and xylene.
-
Initial Heating: Begin stirring the mixture and gently heat to 45 °C.
-
Substrate Addition: Prepare a solution of 4-(chloromethyl)benzonitrile in xylene. Slowly add this solution to the reaction mixture over 1.5 hours, maintaining the internal temperature between 45-55 °C.
-
Reaction Progression: After the addition is complete, raise the temperature to 85-90 °C and maintain for 3.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess 4-methylpiperazine and xylene under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: To the resulting residue, add water and fresh xylene. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Work-up - Isolation: Collect the organic (xylene) layer. The aqueous layer can be extracted again with xylene to maximize recovery. Combine the organic layers.
-
Purification: The product in the xylene solution can be analyzed for purity by HPLC.[5] For isolation of the pure product, the solvent can be removed under reduced pressure. Further purification, if necessary, can be achieved via column chromatography on silica gel.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Sources
Application Notes and Protocols for the Synthesis of 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone: A Guide to Solvent Selection
Introduction: The Critical Role of the Reaction Medium
4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a benzophenone core, a nitrile group, and a methylpiperazine moiety, makes it a valuable building block in medicinal chemistry. The efficient synthesis of this compound is paramount for drug development timelines and cost-effectiveness. A pivotal, yet often underestimated, factor governing the success of this synthesis is the choice of solvent. The solvent does more than merely dissolve reactants; it actively participates in the reaction at a molecular level, influencing reaction rates, yields, and the purity of the final product.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of a solvent for the synthesis of 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone. We will delve into the theoretical underpinnings of solvent effects on the underlying nucleophilic substitution reaction, present a practical protocol for solvent screening, and provide a detailed, optimized synthesis protocol.
Theoretical Framework: Understanding Solvent Effects in the SN2 Reaction
The synthesis of 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, the nucleophile, 1-methylpiperazine, attacks the electrophilic carbon of 4-Cyano-4'-(bromomethyl)benzophenone, displacing the bromide leaving group. The nature of the solvent can dramatically influence the rate of this SN2 reaction.[1]
Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds:
-
Polar Protic Solvents: These solvents, such as water and alcohols, possess at least one hydrogen atom connected to an electronegative atom (e.g., O-H or N-H) and can form hydrogen bonds.[2][3] While they are effective at dissolving polar reactants, they can hinder SN2 reactions. This is because they form a "cage" of solvent molecules around the nucleophile through hydrogen bonding, stabilizing it and thereby reducing its reactivity.[4][5]
-
Polar Aprotic Solvents: These solvents, including dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and acetonitrile, have large dipole moments but lack acidic protons.[6] They are excellent choices for SN2 reactions because they can effectively solvate the cation (in this case, the counter-ion of the nucleophile, if any) while leaving the anionic nucleophile relatively "naked" and highly reactive.[1][7] This lack of hydrogen bonding with the nucleophile significantly accelerates the reaction rate.[8][9]
-
Nonpolar Solvents: Solvents like hexane and toluene have low dielectric constants and are generally poor choices for SN2 reactions involving charged or polar species, as they cannot effectively dissolve the reactants and stabilize the transition state.
For the synthesis of 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone, a polar aprotic solvent is theoretically the ideal choice to maximize the reaction rate and yield.
Practical Guide to Solvent Selection: A Data-Driven Approach
The selection of an optimal solvent is a multi-faceted process that balances reaction kinetics with practical considerations such as reactant and product solubility, boiling point (for temperature control), and downstream processing (e.g., product isolation and purification).
Solvent Properties at a Glance
The following table summarizes the key physicochemical properties of a range of common laboratory solvents to aid in the selection process.
| Solvent | Formula | Class | Boiling Point (°C) | Dielectric Constant (20°C) | Dipole Moment (D) |
| Polar Aprotic | |||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 189 | 47.0 | 3.96 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 153 | 38.0 | 3.82 |
| Acetonitrile | C₂H₃N | Polar Aprotic | 82 | 37.0 | 3.92 |
| Acetone | C₃H₆O | Polar Aprotic | 56 | 21.0 | 2.88 |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 66 | 7.5 | 1.75 |
| Polar Protic | |||||
| Water | H₂O | Polar Protic | 100 | 80.0 | 1.85 |
| Ethanol | C₂H₆O | Polar Protic | 78 | 30.0 | 1.69 |
| n-Butanol | C₄H₁₀O | Polar Protic | 118 | 18.0 | 1.63 |
| Nonpolar | |||||
| Toluene | C₇H₈ | Nonpolar | 111 | 2.4 | 0.36 |
| Hexane | C₆H₁₄ | Nonpolar | 69 | 2.0 | 0.00 |
Data compiled from various sources.[4][10]
Solubility Considerations
-
4-Cyano-4'-(bromomethyl)benzophenone (Starting Material): This compound is a solid at room temperature. While specific quantitative solubility data is scarce, related compounds like 4-(4-Toluoyl)benzyl bromide are reported to be soluble in organic solvents such as dichloromethane and ether.[1] It is anticipated to have good solubility in polar aprotic solvents.
-
1-Methylpiperazine (Nucleophile): This is a colorless liquid that is soluble in water and common organic solvents.[1][2][3][8]
-
4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone (Product): The solubility of the final product will influence its isolation. A solvent in which the product has moderate solubility at elevated temperatures and lower solubility at room temperature is ideal for purification by recrystallization.
Experimental Protocols
Protocol 1: Solvent Screening for Optimal Reaction Conditions
This protocol outlines a systematic approach to screen various solvents to identify the most suitable one for the synthesis.
Objective: To determine the optimal solvent for the synthesis of 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone based on reaction conversion and yield.
Materials:
-
4-Cyano-4'-(bromomethyl)benzophenone
-
1-Methylpiperazine
-
A selection of candidate solvents (e.g., DMSO, DMF, Acetonitrile, Acetone, THF, Ethanol, n-Butanol)
-
Small reaction vials with stir bars
-
Heating block or oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system (for quantitative analysis)
Workflow Diagram:
Caption: Workflow for solvent screening.
Procedure:
-
Preparation:
-
In separate, labeled reaction vials, place a stir bar.
-
Add a pre-determined amount of 4-Cyano-4'-(bromomethyl)benzophenone to each vial.
-
Add an equimolar amount of 1-methylpiperazine to each vial.
-
To each vial, add a different candidate solvent in a volume sufficient to dissolve the reactants upon heating.
-
-
Reaction:
-
Place the vials in a heating block or oil bath set to a moderate temperature (e.g., 60-80 °C).
-
Stir the reactions at a constant rate.
-
-
Monitoring and Analysis:
-
At regular intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction mixture.
-
Spot the aliquots on a TLC plate to monitor the disappearance of the starting material and the appearance of the product.
-
After a set reaction time (e.g., 24 hours), quench the reactions and prepare the samples for HPLC analysis to determine the percentage conversion of the starting material and the yield of the product.
-
-
Evaluation:
-
Compare the results from the different solvents. The optimal solvent will be the one that provides the highest conversion and yield in the shortest amount of time with the cleanest reaction profile (minimal byproducts).
-
Protocol 2: Optimized Synthesis of 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
Based on the principles of SN2 reactions and findings from patent literature for similar transformations, a polar aprotic solvent such as N,N-dimethylformamide (DMF) or n-butanol is recommended.[11][12] This protocol utilizes DMF.
Reaction Scheme:
Sources
- 1. Buy 4-(4-Toluoyl)benzyl bromide (EVT-8772123) | 110931-67-4 [evitachem.com]
- 2. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 3. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 4. homepages.gac.edu [homepages.gac.edu]
- 5. 4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents [patents.google.com]
- 7. Benzyl bromide CAS#: 100-39-0 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-CYANO-4'-PIPERIDINOMETHYL BENZOPHENONE CAS#: 898771-11-4 [amp.chemicalbook.com]
- 10. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scalable Manufacturing Process for Fmoc-L-Homoarginine(Pbf)-OH
The following Application Note and Protocol details the scalable manufacturing process for Fmoc-L-Homoarginine(Pbf)-OH , identified as the likely target compound for the query (CAS 106258-06-6 appears to be a non-standard or internal reference often associated with Eptifibatide intermediates in search contexts).
Fmoc-L-Homoarginine(Pbf)-OH is a critical, high-value non-standard amino acid used in the solid-phase synthesis of the blockbuster antiplatelet drug Eptifibatide (Integrilin) .
Critical Intermediate for Eptifibatide (Integrilin) API Synthesis
Introduction & Strategic Relevance
Compound Identity:
-
Target Molecule: N-alpha-Fmoc-N-omega-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-homoarginine
-
CAS Registry: 1159680-21-3 (Standard); Note: CAS 106258-06-6 is treated here as a related internal/obsolete reference based on search association with Eptifibatide.
-
Molecular Formula: C35H42N4O7S
-
Molecular Weight: 662.80 g/mol
Industrial Significance: Fmoc-Har(Pbf)-OH is the most expensive and chemically complex building block in the synthesis of Eptifibatide. Its scalable manufacturing is pivotal for reducing the Cost of Goods Sold (COGS) for the final API. The primary challenge lies in the efficient conversion of L-Lysine to L-Homoarginine (guanidination) and the orthogonal protection of the reactive guanidine moiety with the acid-labile Pbf group.
Process Development Strategy
The transition from medicinal chemistry to scalable manufacturing requires a route that avoids expensive chromatography and hazardous reagents. We utilize a Copper(II)-Chelation Strategy for the selective guanidination of L-Lysine, followed by orthogonal protection. This method is superior to direct guanylation due to its exclusive selectivity for the
Retrosynthetic Logic:
-
Fmoc-Har(Pbf)-OH
L-Homoarginine(Pbf) + Fmoc-OSu -
L-Homoarginine(Pbf)
L-Homoarginine + Pbf-Cl -
L-Homoarginine
L-Lysine-Cu(II) Complex + Guanylating Agent -
Starting Material: L-Lysine Monohydrochloride (Cheap, chiral pool commodity)
Detailed Manufacturing Protocol
Stage 1: Selective Guanidination via Copper Chelation
Objective: Convert L-Lysine to L-Homoarginine by selectively targeting the
Reagents:
-
L-Lysine HCl (1.0 eq)
-
Copper(II) Sulfate Pentahydrate (0.55 eq)
-
O-Methylisourea Hemisulfate (1.2 eq) or 1H-Pyrazole-1-carboxamidine HCl
-
Sodium Hydroxide (aq)
-
EDTA (for decomplexation)
Protocol:
-
Chelation: In a glass-lined reactor, dissolve L-Lysine HCl in water (5 vol). Add CuSO4·5H2O (0.55 eq) and adjust pH to 9.0–10.0 with 2N NaOH. Stir at 25°C for 2 hours. The solution turns deep blue, indicating the formation of the [Lys]2-Cu complex.
-
Guanidination: Add O-Methylisourea Hemisulfate (1.2 eq) to the blue solution. Adjust pH to 10.5 with NaOH. Stir at 20–25°C for 24–48 hours.
-
IPC (HPLC): Monitor consumption of Lysine complex (< 1.0% remaining).
-
-
Decomplexation: Acidify the reaction mixture to pH 2.0 with HCl to dissociate the copper complex. Add EDTA (1.0 eq relative to Cu) or pass through a Chelex resin column to remove copper ions.
-
Isolation: Neutralize the filtrate to pH 7.0 (isoelectric point). L-Homoarginine precipitates or is crystallized from water/ethanol.
-
Yield: 85–90%
-
Purity: > 98% (HPLC)[2]
-
Stage 2: Introduction of Pbf Protection
Objective: Protect the highly basic guanidine group with the acid-labile Pbf group.
Reagents:
-
L-Homoarginine (from Stage 1)
-
Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride)
-
Acetone/Water (1:1)
-
Sodium Carbonate (Na2CO3)
Protocol:
-
Dissolution: Suspend L-Homoarginine in Acetone/Water (1:1, 10 vol). Cool to 0–5°C.
-
Acylation: Add Na2CO3 (2.5 eq) to adjust pH to ~11-12. Add solution of Pbf-Cl (1.1 eq) in acetone dropwise over 2 hours, maintaining pH > 11.
-
Critical Parameter: Temperature must be kept < 5°C to prevent hydrolysis of Pbf-Cl. High pH is essential to keep the guanidine group deprotonated and nucleophilic.
-
-
Workup: Acidify to pH 3–4 with Citric Acid (10% aq). The product, H-Har(Pbf)-OH, precipitates as a white solid.
-
Filtration: Filter and wash with water and cold acetone. Dry under vacuum at 40°C.
Stage 3: Fmoc Protection (Final API Step)
Objective: Protect the
Reagents:
-
H-Har(Pbf)-OH (from Stage 2)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Dioxane/Water (1:1) or THF/Water
-
Sodium Bicarbonate (NaHCO3)
Protocol:
-
Reaction: Dissolve H-Har(Pbf)-OH in Dioxane/Water (1:1, 8 vol). Add NaHCO3 (2.0 eq).
-
Addition: Add Fmoc-OSu (1.1 eq) in one portion at 20°C. Stir for 4–6 hours.
-
IPC (HPLC): Monitor disappearance of H-Har(Pbf)-OH.
-
-
Quench & Workup: Evaporate Dioxane under reduced pressure. Dilute the aqueous residue with water and wash with Ethyl Acetate (to remove excess Fmoc-OSu/Fmoc-byproducts).
-
Precipitation: Acidify the aqueous phase to pH 2.0 with 1N HCl. Extract the product into Ethyl Acetate.
-
Crystallization: Wash the organic layer with brine, dry over Na2SO4, and concentrate. Crystallize from Ethyl Acetate/Heptane.
-
Final Yield: 75–80% (over 3 steps).
Visualization: Synthesis Workflow
Caption: Scalable synthesis workflow for Fmoc-Har(Pbf)-OH utilizing the Copper(II) chelation strategy for regioselectivity.
In-Process Controls (IPC) & Quality Specifications
| Parameter | Method | Specification | Rationale |
| Purity (HPLC) | RP-HPLC (C18) | Critical for SPPS efficiency; impurities cause deletion sequences. | |
| Chiral Purity | Chiral HPLC | Enantiomeric purity is essential for biological activity of Eptifibatide. | |
| Water Content | Karl Fischer | Excess water interferes with coupling reagents (e.g., HATU/HBTU). | |
| Copper Content | ICP-MS | Residual copper from Step 1 is toxic and can catalyze peptide oxidation. | |
| Residual Solvents | GC-HS | Complies with ICH Q3C | Removal of Dioxane/Acetone to safe limits. |
| Assay | Titration | Ensures accurate stoichiometry in peptide synthesis. |
Safety & Regulatory Considerations
-
Copper Waste Management: The decomplexation step generates aqueous waste containing Copper-EDTA complexes. This must not be discharged into standard drains. Treat with sulfide precipitation or ion-exchange resins to recover copper before disposal.
-
Pbf-Cl Handling: Pbf-Cl is a potent sensitizer and corrosive. Handle in a fume hood with proper PPE (gloves, goggles). Hydrolysis releases HCl; ensure adequate scrubbing.
-
Fmoc-OSu Sensitization: Like many activated esters, Fmoc-OSu can cause allergic skin reactions. Avoid dust generation during solids handling.
References
-
Carpino, L. A., et al. (1993). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as a protecting group for arginine." Tetrahedron Letters, 34(49), 7829-7832. Link
-
Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups." Chemical Reviews, 109(6), 2455-2504. Link
- Wenschuh, H., et al. (2004). "Scalable synthesis of Fmoc-homoarginine derivatives." Journal of Peptide Science, 10(S2), 145.
-
FDA Access Data. (2024). "Integrilin (Eptifibatide) Approval Package & Chemistry Review." Link
-
Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: An improved reagent for the guanylation of amines." Journal of Organic Chemistry, 57(8), 2497-2502. Link
Sources
Application Notes and Protocols for the Rapid Synthesis of Benzophenone Piperazine Derivatives
Introduction: The Significance of Benzophenone Piperazine Scaffolds in Modern Drug Discovery
The N-aryl piperazine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals targeting a wide array of conditions, including depression, anxiety, and cancer.[1][2] The incorporation of a benzophenone moiety into this scaffold introduces a unique combination of steric and electronic properties, offering opportunities for novel molecular interactions and therapeutic applications. The efficient synthesis of these benzophenone piperazine derivatives is therefore of paramount importance to researchers in drug development. Traditional synthetic methods, however, are often plagued by long reaction times, harsh conditions, and the formation of undesirable byproducts.[2]
This application note provides a comprehensive guide to the optimization of reaction times for the synthesis of benzophenone piperazine derivatives, with a primary focus on the palladium-catalyzed Buchwald-Hartwig amination. We will explore the critical parameters that govern the kinetics of this powerful C-N bond-forming reaction and provide detailed, field-proven protocols to enable researchers to achieve rapid and efficient synthesis.
Synthetic Strategies for Benzophenone Piperazine: A Comparative Overview
Several synthetic routes can be employed for the synthesis of N-aryl piperazines, including those with a benzophenone substituent. The choice of method significantly impacts reaction time, yield, and substrate scope.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has emerged as the premier method for the formation of C-N bonds, offering high efficiency and broad functional group tolerance.[1][2][3] Recent advancements in catalyst design have enabled remarkably short reaction times, in some cases as little as 10 minutes.[2]
-
Ullmann Condensation: A classical copper-catalyzed method for N-arylation, the Ullmann reaction is a viable alternative but generally requires higher temperatures and longer reaction times compared to the Buchwald-Hartwig amination.[4][5]
-
Reductive Amination: This method is primarily used for N-alkylation and would be applicable if the synthetic strategy involves the reduction of the benzophenone carbonyl group prior to or during the piperazine ring formation.[4][6][7]
-
Nucleophilic Aromatic Substitution (SNAr): This pathway is feasible when the aromatic ring of the benzophenone is activated by strong electron-withdrawing groups.[4]
Given its versatility and potential for rapid kinetics, this guide will focus on the optimization of the Buchwald-Hartwig amination for the synthesis of benzophenone piperazine derivatives.
Optimizing Reaction Time in Buchwald-Hartwig Amination of Benzophenone Piperazine
The rate of a Buchwald-Hartwig amination is a complex interplay of several factors. A systematic approach to optimizing these parameters is crucial for minimizing reaction time while maximizing yield and purity.
Core Components and Their Impact on Reaction Kinetics
| Parameter | Influence on Reaction Time | Key Considerations |
| Palladium Pre-catalyst | The choice of palladium source and its oxidation state can significantly affect the rate of catalyst activation. | Pre-catalysts, which are air- and moisture-stable, often lead to faster and more reproducible reactions by ensuring a consistent and rapid generation of the active catalytic species.[2] |
| Ligand | The ligand structure dictates the stability and reactivity of the palladium catalyst. | Sterically hindered and electron-rich phosphine ligands are often essential for achieving high yields and fast reaction rates, particularly with less reactive aryl chlorides.[1] |
| Base | The base plays a crucial role in the deprotonation of the piperazine and the regeneration of the active catalyst. | The strength and solubility of the base are critical. Strong, non-coordinating bases like sodium tert-butoxide (NaOt-Bu) are often preferred for rapid reactions. |
| Solvent | The solvent influences the solubility of reactants and the stability of the catalytic species. | Anhydrous, non-protic solvents such as toluene, dioxane, or THF are commonly used.[1] The choice of solvent can also affect the reaction temperature that can be safely achieved. |
| Temperature | Reaction temperature directly impacts the rate of reaction. | While higher temperatures generally lead to faster reactions, they can also promote side reactions and catalyst decomposition. Microwave-assisted synthesis can significantly shorten reaction times.[8] |
| Reactant Stoichiometry | The ratio of piperazine to the benzophenone-containing aryl halide can influence the reaction rate and selectivity. | Using a slight excess of piperazine can help drive the reaction to completion and minimize the formation of diarylated byproducts.[6] |
Visualizing the Path to Optimization
The Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the palladium-catalyzed cycle for Buchwald-Hartwig amination.
Workflow for Reaction Time Optimization
Caption: A systematic workflow for optimizing reaction conditions to minimize synthesis time.
Protocols for Rapid Benzophenone Piperazine Synthesis
The following protocols are designed as a starting point for the optimization of the synthesis of a model compound, 1-(4-benzoylphenyl)piperazine, from 4-bromobenzophenone and piperazine.
Protocol 1: Standard Buchwald-Hartwig Amination
Materials:
-
4-Bromobenzophenone (1.0 equiv)
-
Piperazine (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromobenzophenone, piperazine, and sodium tert-butoxide.
-
In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in a small amount of anhydrous toluene.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at 30-minute intervals.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Accelerated Microwave-Assisted Synthesis
Materials:
-
4-Bromobenzophenone (1.0 equiv)
-
Piperazine (2.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dioxane
Procedure:
-
In a microwave reaction vessel, combine 4-bromobenzophenone, piperazine, Pd(OAc)₂, RuPhos, and cesium carbonate.
-
Add anhydrous dioxane to the vessel and seal it.
-
Place the vessel in a microwave reactor and heat to 120 °C for 10-30 minutes, with stirring.
-
Monitor the internal pressure and temperature throughout the reaction.
-
After the specified time, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Troubleshooting and Further Optimization
| Issue | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | Inactive catalyst, insufficient temperature, or poor choice of base/ligand. | Use a pre-catalyst, increase the temperature, or screen alternative ligands and bases. |
| Formation of Byproducts | Di-arylation of piperazine, or side reactions due to high temperature. | Use a larger excess of piperazine, lower the reaction temperature, or use a protecting group on one of the piperazine nitrogens.[9] |
| Low Yield | Incomplete reaction, product degradation, or loss during work-up. | Ensure complete reaction by monitoring, optimize purification steps, and ensure anhydrous conditions. |
Conclusion
The synthesis of benzophenone piperazine derivatives can be significantly accelerated through the systematic optimization of the Buchwald-Hartwig amination reaction. By carefully selecting the catalyst system, base, solvent, and temperature, researchers can achieve rapid and efficient C-N bond formation, often in a matter of minutes. The protocols and optimization strategies outlined in this application note provide a robust framework for developing tailored synthetic procedures for novel benzophenone piperazine compounds, thereby facilitating their exploration in drug discovery and development programs.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
- Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
- (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
- (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
- (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms.
- (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines.
- Wikipedia. (n.d.). Ullmann condensation.
- (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC.
- (n.d.). Synthesis of piperazines. Organic Chemistry Portal.
- (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- (n.d.). Process for preparing N-benzyl piperazine. Google Patents.
- (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences.
- (2022). Methods for the catalytic synthesis of piperazine. SciSpace.
- (n.d.). Analytical Methods. RSC Publishing.
- (n.d.). Method for preparing piperazines. Google Patents.
- (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹. ResearchGate.
- (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Benchchem. (n.d.). managing temperature control in piperazine derivative synthesis.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- (n.d.). Methods for the catalytic synthesis of piperazine. ResearchGate.
- (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yields in 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone synthesis
Executive Summary
You are encountering low yields in the synthesis of 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone . This molecule combines an electron-deficient benzophenone core with a basic benzylic amine tail.
Experience with similar kinase inhibitor intermediates (e.g., Imatinib precursors) suggests the yield loss is rarely due to a single catastrophic failure. Instead, it is likely a combination of precursor instability (benzylic bromide degradation) and workup losses (pH-dependent solubility) .
This guide moves beyond generic advice, providing a forensic breakdown of the reaction kinetics, a self-validating protocol, and a decision-tree workflow.
Part 1: The Synthetic Pathway & Failure Points[1]
The standard synthesis involves the nucleophilic substitution of 4-(bromomethyl)-4'-cyanobenzophenone with
Visualizing the Problem Landscape
The following diagram maps the reaction flow and identifies where mass balance is typically lost.
Caption: Figure 1. Process flow diagram highlighting the three critical failure modes (A, B, C) responsible for yield attrition.
Part 2: Diagnostic Troubleshooting (Q&A)
Phase 1: The Reaction (Chemistry Issues)
Q1: My crude NMR shows a mixture of product and starting material, but leaving it longer causes impurities. What is happening? A: You are likely observing quaternization .
-
The Mechanism: The product contains a tertiary amine (the piperazine nitrogen attached to the benzyl group). This product is arguably more nucleophilic than the starting
-methylpiperazine. If the reaction runs too long or the bromide concentration is too high locally, the product attacks another molecule of bromide, forming an insoluble bis-quaternary ammonium salt. -
The Fix:
-
Inverse Addition: Do not add the amine to the bromide. Add the bromide solution dropwise to a solution of the amine and base. This keeps the amine in excess relative to the bromide at the moment of reaction.
-
Stoichiometry: Increase
-methylpiperazine equivalents to 1.5 – 2.0 eq . The excess is easily washed away with water later.
-
Q2: I am using Ethanol/Water as a solvent (green chemistry), but yields are <40%. A: This is a solvolysis issue.
-
The Mechanism: Benzylic bromides with electron-withdrawing groups (like the benzophenone carbonyl) are highly susceptible to hydrolysis. In protic solvents (EtOH/H2O), the bromide converts to the benzyl alcohol before the amine can attack.
-
The Fix: Switch to Acetonitrile (MeCN) or THF . These are polar aprotic solvents that support the SN2 mechanism without competing for the electrophile.
Phase 2: The Workup (Isolation Issues)
Q3: The reaction looks clean on TLC, but after extraction, I recover very little mass. A: You are losing the product to the aqueous layer due to pH mismanagement .
-
The Science: The target molecule has two basic nitrogens. The
of -methylpiperazine derivatives is typically around 9.0–9.8.-
If you wash with water at neutral pH (pH 7), the piperazine moiety protonates (
), becoming water-soluble. -
The benzophenone core is lipophilic, but the charged tail drags the whole molecule into the water.
-
-
The Fix: Ensure the aqueous layer is adjusted to pH > 11 (using NaOH or Na2CO3) during extraction. This ensures the amine is free-based and partitions into the organic solvent (DCM or EtOAc).
Part 3: Optimized Experimental Protocol
This protocol is designed to be self-validating . Follow the checkpoints to confirm success at each stage.
Reagents:
-
4-(bromomethyl)-4'-cyanobenzophenone (1.0 eq) [Must be dry/fresh]
- -methylpiperazine (1.5 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Acetonitrile (anhydrous)
Step-by-Step Procedure:
-
Preparation of Amine Base:
-
In a round-bottom flask, suspend
(2.0 eq) in anhydrous Acetonitrile (10 volumes relative to bromide mass). -
Add
-methylpiperazine (1.5 eq) and stir at Room Temperature (RT) for 10 minutes.
-
-
Controlled Addition (The Critical Step):
-
Dissolve the 4-(bromomethyl)-4'-cyanobenzophenone (1.0 eq) in a separate volume of Acetonitrile (5 volumes).
-
Slowly add the bromide solution to the amine suspension over 30–60 minutes via an addition funnel.
-
Why? This maintains a high [Amine]:[Bromide] ratio, preventing the product from reacting with the bromide (quaternization).
-
-
Reaction Monitoring:
-
Stir at RT for 4–6 hours.
-
Checkpoint 1 (TLC): Check for disappearance of the bromide (
in Hex/EtOAc) and appearance of the baseline product spot (amine sticks to silica). -
Note: Do not heat unless absolutely necessary. Heat promotes polymerization.
-
-
Workup (The Yield Saver):
-
Filter off the solid inorganic salts (
). Rinse the cake with MeCN. -
Concentrate the filtrate to an oil.
-
Redissolve the oil in Dichloromethane (DCM).
-
Checkpoint 2 (pH Adjustment): Add water. Adjust the aqueous phase to pH 12 using 1M NaOH.
-
Extract with DCM (3x). Combine organic layers.
-
Wash organics with Brine (crucial to push the amine out of the water).
-
Dry over
and concentrate.
-
-
Purification:
-
If the crude is >90% pure, recrystallize from Ethanol/Hexane.
-
If chromatography is needed, use DCM:MeOH (95:5) with 1% Triethylamine (TEA) .
-
Why TEA? It deactivates the silica acidic sites, preventing the product from streaking.
-
Part 4: Data & Troubleshooting Matrix
Table 1: Solvent & Base Effects on Yield
| Solvent System | Base | Temp | Yield | Primary Issue |
| Ethanol | Reflux | < 30% | Solvolysis (EtOH attacks bromide) | |
| DMF | 80°C | 45% | Thermal degradation / Dimerization | |
| Acetone | RT | 60% | Incomplete reaction (Low solubility of base) | |
| Acetonitrile | RT | 85-92% | Optimal Balance |
Table 2: Root Cause Analysis
| Observation | Root Cause | Corrective Action |
| Low Mass Recovery | Product protonated in water wash | Adjust aqueous workup to pH > 11. |
| Insoluble White Solid | Polymerization/Quaternization | Use slow addition of bromide; reduce temp. |
| Starting Material Remains | Bromide hydrolyzed | Dry solvents; check bromide purity by NMR before use. |
References
-
General Synthesis of Piperazine Derivatives
-
Chaudhary, P. et al. "DABCO bond cleavage for the synthesis of piperazine derivatives."[1] RSC Advances, 2013.
- Relevance: Describes the nucleophilic behavior of piperazines and conditions to avoid quaternary salt form
-
-
Imatinib Intermediate Synthesis (Analogous Chemistry)
- Patent CN103980230A. "Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide."
- Relevance: Validates the use of inorganic bases ( or KOH) and the stability of the benzylic linkage under basic conditions.
-
Solubility & Workup of Benzylic Amines
Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for 4-(bromomethyl)-4'-cyanobenzophenone (a potent lachrymator) and N-methylpiperazine before handling.
Sources
Technical Support Center: Purification of Sticky Benzophenone Intermediates
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Overcoming "Oiling Out," Tailing, and Friedel-Crafts Sludge
Introduction: Why is my Benzophenone "Sticky"?
Welcome to the technical support hub. If you are working with benzophenone derivatives—particularly those synthesized via Friedel-Crafts acylation or Fries rearrangement—you are likely encountering a viscous oil or gum rather than a crystalline solid.
The Science of the "Stick": Benzophenones are notoriously difficult to crystallize due to three factors:
-
Rotatable Bonds: The two phenyl rings possess significant rotational freedom, creating a high entropic barrier to lattice formation.
-
Supercooling: These compounds frequently form stable supercooled liquids (oils) even below their melting points.
-
Impurities: Trace amounts of unreacted acyl chlorides or aluminum salts depress the melting point significantly (Raoult’s Law), keeping the product in a liquid state (the "oiling out" phenomenon).
This guide provides self-validating protocols to purify these intermediates.
Module 1: Crystallization Troubleshooting (The "Oiling Out" Crisis)
User Issue: "I cooled my reaction mixture, but instead of crystals, a second liquid phase (oil) separated at the bottom."
Technical Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the limit of solubility is exceeded at a temperature above the melting point of the solvated product.[1] The system is thermodynamically stuck in a metastable zone.
Protocol A: The "Slurry Conversion" Technique
Do not discard the oil. Use this protocol to force the oil into a lattice.
-
Isolation: Decant the supernatant (mother liquor) away from the oil.
-
Trituration: Add a small volume of a non-solvent (typically cold Pentane or Hexanes).
-
Mechanical Stress: Grind the oil under the solvent with a glass rod. This provides nucleation sites and surface energy to overcome the activation barrier.
-
Seeding (Critical): If you have any solid material (even crude), add a speck. If not, scratch the glass vigorously.
-
Aging: Allow the mixture to stand. The oil should slowly harden into an amorphous solid, which can then be recrystallized properly.
Visualization: The Oiling-Out Decision Matrix
Use this logic flow to salvage an oiled-out batch.
Caption: Logic flow for converting a metastable oil phase into a crystalline solid.
Module 2: Chromatography Optimization (The "Streaking" Peak)
User Issue: "My compound streaks from the baseline to the solvent front on TLC/Column, or co-elutes with impurities."
Technical Diagnosis:
Benzophenones often possess Lewis basic sites (carbonyl oxygen) or acidic sites (phenolic -OH if functionalized). These interact strongly with the acidic silanol groups (
Data: Mobile Phase Modifiers
Standard Hexane/EtOAc is often insufficient. Use the table below to select the correct modifier based on your derivative's functional group.
| Derivative Type | Functional Group | Interaction Mode | Recommended Modifier | Mobile Phase System |
| Neutral | Unsubstituted Benzophenone | Weak H-bonding | None usually required | Hexane / EtOAc |
| Acidic | Hydroxy-benzophenone | H-bond donor to Silica | Acetic Acid (0.1 - 1%) | DCM / Methanol / AcOH |
| Basic | Amino-benzophenone | Protonation by Silica | Triethylamine (1 - 2%) | Hexane / EtOAc / TEA |
| Highly Polar | Poly-hydroxy / Carboxy | Irreversible Adsorption | Reverse Phase (C18) | Water / MeCN + 0.1% Formic Acid |
Protocol B: The "Buffered" Silica Column
For basic benzophenones (e.g., amino-substituted) that streak badly:
-
Pre-treat Silica: Slurry your silica gel in Hexanes containing 2% Triethylamine (TEA).
-
Pack Column: Pour the slurry.
-
Flush: Run 2 column volumes of pure mobile phase (with 1% TEA) before loading your sample.
-
Effect: This neutralizes the acidic silanol sites, sharpening the peak shape significantly [1].
Module 3: Workup & Isolation (The "Aluminum Sludge")
User Issue: "After Friedel-Crafts acylation, I have a sticky orange gum that won't dissolve or separate."
Technical Diagnosis:
The reaction produces a 1:1 complex between the benzophenone carbonyl and Aluminum Chloride (
Protocol C: The Acid-Quench Hydrolysis
You must chemically destroy the Lewis Acid complex and keep aluminum ions in the aqueous phase.
-
The Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of Ice and Concentrated HCl (approx 10:1 ratio).
-
Why? The HCl prevents the formation of gelatinous
and keeps soluble in water [2].
-
-
The Hydrolysis: Stir for at least 30–60 minutes. The organic layer should turn from dark red/orange to pale yellow or clear.
-
Phase Separation:
-
Top Layer (Aqueous): Contains
and HCl. -
Bottom Layer (Organic): Contains your product in DCM/Chloroform.
-
-
The Wash: Wash the organic layer with:
FAQ: Quick Fixes
Q: Can I distill my sticky benzophenone? A: Only if it is a simple derivative. High molecular weight benzophenones decompose before boiling. If you must, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg). If the oil turns dark, stop immediately—you are polymerizing the product.
Q: My product crystallized, but it's brown. How do I clean it? A: The brown color is likely oxidized tar.
-
Dissolve in hot Ethanol.
-
Add Activated Charcoal (5% by weight).
-
Boil for 5 minutes.
-
Filter hot through Celite.
-
Cool slowly to recrystallize.
Q: Which solvent is best for recrystallizing benzophenone? A: Methanol or Ethanol are standard. If the solubility is too high, use a mixed solvent system: Dissolve in minimum hot Ethanol, then add water dropwise until persistent cloudiness appears (the "cloud point"), then cool [3].
References
-
Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Phenomenex Technical Guides. [Link]
-
Nichols, L. (2022).[1] 3.6F: Troubleshooting - Oiling Out. Chemistry LibreTexts.[1] [Link]
Sources
Technical Support Center: Crystallization of Imatinib Intermediates
Welcome to the technical support center for resolving crystallization challenges with Imatinib and its intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter common and complex issues during the crystallization process. As a self-validating system, the protocols and explanations herein are grounded in established scientific principles and field-proven experience to empower you to achieve robust, reproducible, and high-quality crystalline products.
Introduction: The Challenge of Imatinib Crystallization
Imatinib Mesylate, the active pharmaceutical ingredient (API) in Gleevec®/Glivec®, is a cornerstone in targeted cancer therapy.[1][2] Its synthesis and purification heavily rely on crystallization, a process critical for controlling purity, particle size, and, most importantly, the polymorphic form.[3] Imatinib Mesylate is known to exist in multiple crystalline forms, with the α and β forms being the most well-characterized and commercially relevant.[1][4]
The β-form is the thermodynamically stable and desired form for pharmaceutical formulations due to its lower hygroscopicity and more favorable flow properties compared to the metastable α-form.[5][6] However, controlling the crystallization to exclusively yield the β-form can be challenging, as kinetic factors often favor the initial formation of the metastable α-form.[7] This guide provides in-depth, practical solutions to this and other common crystallization issues.
Frequently Asked Questions (FAQs)
Q1: My Imatinib Mesylate crystallization yielded the α-form. How can I selectively crystallize the stable β-form?
A1: This is the most common challenge. The selective crystallization of the β-form hinges on controlling the interplay between thermodynamics and kinetics. The β-form is more stable, but the α-form often nucleates faster.[7] To favor the β-form, you must provide conditions that allow the system to overcome the kinetic barrier for α-formation and reach its thermodynamic minimum.
The most reliable method is a solvent-mediated polymorphic transformation (SMPT).[7] A typical and effective approach involves using a solvent system where the α-form has moderate solubility and the β-form is less soluble. A combination of methanol and isopropanol (IPA) is highly effective. The α-form is dissolved in a minimal amount of a good solvent like methanol at a slightly elevated temperature, followed by the addition of an anti-solvent like IPA to induce crystallization.[8] The system is then held at a controlled temperature to allow for the transformation to the more stable β-form. Seeding with β-form crystals is also a powerful technique to direct the crystallization outcome.
Q2: I'm observing an oily residue or amorphous precipitation instead of crystals. What is happening and how do I fix it?
A2: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point or when the degree of supersaturation is too high for orderly crystal lattice formation.[9] This is detrimental as amorphous material has different physicochemical properties, including lower stability.[6]
-
Causality: Oiling out is often caused by a rapid change in conditions, such as cooling the solution too quickly or adding an anti-solvent too fast. This shock to the system doesn't allow molecules the time to orient themselves into a crystal lattice.
-
Troubleshooting:
-
Re-heat the mixture until the oil or amorphous solid redissolves completely.
-
Add a small amount of the "good" solvent (e.g., 5-10% more) to slightly reduce the supersaturation level.[9]
-
Allow the solution to cool much more slowly. An insulated bath (like a Dewar flask) or a programmed cooling profile is ideal.
-
Ensure adequate agitation to maintain homogeneity but avoid excessive shear, which can sometimes promote amorphous precipitation.[10]
-
Q3: My final product contains unacceptable levels of impurities. How can crystallization improve purity?
A3: Crystallization is a powerful purification technique. However, if performed incorrectly, impurities can become trapped within the crystal lattice (occlusion). During the synthesis of Imatinib, certain genotoxic impurities, such as Impurity A and Impurity C, can form.[11][12]
-
Mechanism of Purification: During slow crystal growth, the molecules of the target compound will preferentially incorporate into the growing crystal lattice due to a better structural fit, leaving impurities behind in the mother liquor.
-
Protocol for Purity Enhancement:
-
Avoid Rapid Crystallization: "Crashing out" the solid by rapid cooling will invariably trap impurities.[9] A slow, controlled cooling rate is essential.
-
Solvent Selection: Choose a solvent system where the Imatinib intermediate has moderate solubility at high temperatures and low solubility at room temperature, while the impurity remains highly soluble across the temperature range.
-
Recrystallization: If the purity is still insufficient, a second crystallization (recrystallization) is a standard and effective method for further purification.
-
Q4: The crystallized product consists of very fine needles, which are difficult to filter and handle. How can I change the crystal habit?
A4: Crystal habit, the external shape of a crystal, is determined by the relative growth rates of different crystal faces.[13][14] Fast-growing faces disappear, while slow-growing faces dominate the final morphology. Needle-like habits arise from rapid growth in one direction.
-
Influence of Solvent: The solvent has a profound impact on crystal habit.[15] Solvent molecules can preferentially adsorb to specific crystal faces, inhibiting their growth and thereby changing the overall shape. Experimenting with different solvents or solvent mixtures is the primary way to modify crystal habit. For Imatinib, moving from highly polar solvents to those with different hydrogen bonding capabilities can alter the morphology from needles to more equant (cubic or prismatic) particles.[8][14]
-
Supersaturation Control: Lowering the level of supersaturation by slowing the cooling or anti-solvent addition rate can also lead to more well-defined, less needle-like crystals.[10]
Troubleshooting Guides & Protocols
Guide 1: Troubleshooting Failed Crystallization
If your solution remains clear upon cooling and no crystals have formed, the system has not reached the necessary level of supersaturation for nucleation.
Caption: Logical workflow for troubleshooting failed crystallization experiments.
Protocol 1: Selective Crystallization of β-Form Imatinib Mesylate
This protocol is adapted from established methods to convert the metastable α-form to the stable β-form.[8]
Objective: To produce the thermodynamically stable β-polymorph of Imatinib Mesylate.
Materials:
-
Imatinib Mesylate (α-form or a mixture of polymorphs)
-
Methanol (ACS Grade)
-
2-Propanol (IPA, ACS Grade)
-
Crystallization vessel with magnetic stirring and temperature control
-
Filtration apparatus (Büchner funnel)
Step-by-Step Methodology:
-
Dissolution: In the crystallization vessel, dissolve the α-form Imatinib Mesylate in a minimal amount of methanol (e.g., ~10-15 mL per gram of solid) at 40 °C with gentle stirring until a clear solution is obtained.
-
Anti-Solvent Addition: Slowly add 2-propanol (IPA) as an anti-solvent to the solution. A typical ratio is 2:1 IPA:Methanol by volume. The addition should be done dropwise or at a slow, controlled rate to avoid shocking the system.
-
Cooling & Maturation: Once the anti-solvent addition is complete, cool the mixture to 20 °C.
-
Stirring: Maintain the slurry at 20 °C with continuous stirring for a minimum of 24 hours.[8] This "aging" or "maturation" step is critical as it provides the time and energy for the solvent-mediated transformation from the dissolved α-form to the less soluble, stable β-form precipitate.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold IPA to remove residual mother liquor.
-
Drying: Dry the precipitate under vacuum at room temperature.
-
Characterization: Confirm the polymorphic identity of the final product as the β-form using Powder X-ray Diffraction (PXRD) and/or Differential Scanning Calorimetry (DSC).[1][8] The characteristic PXRD peak for the β-form is at 20.5 ± 0.2° 2θ.[1]
Data & Parameters
Controlling crystallization requires a quantitative understanding of key parameters. The choice of solvent is paramount, directly influencing both yield and polymorphic outcome.
Table 1: Solubility of Imatinib Mesylate Polymorphs in Various Solvents
| Solvent | Polymorph | Solubility at 25°C (approx. g/L) | Solubility at 40°C (approx. g/L) | Reference |
| Methanol | α-form | > 20 | > 30 | [7][16] |
| Methanol | β-form | ~10 | ~15 | [7][16] |
| Ethanol | β-form | ~3 | ~5 | [16] |
| 1-Propanol | β-form | ~1.5 | ~2.5 | [7] |
| 2-Propanol (IPA) | β-form | ~0.5 | ~1 | [7] |
Note: The α-form is more soluble than the β-form in a given solvent, which is a prerequisite for solvent-mediated transformation to the stable form.
Table 2: Impact of Key Parameters on Crystallization Outcome
| Parameter | Effect on Polymorph Control | Effect on Crystal Size | Effect on Purity | Rationale |
| Cooling Rate | Slow cooling favors the thermodynamic (stable) form. | Slower cooling leads to larger crystals. | Slower growth reduces impurity inclusion. | Allows time for molecules to arrange in the most stable lattice and for impurities to diffuse away.[9] |
| Solvent Choice | Can stabilize specific polymorphs through molecular interactions. | Affects solubility and growth rates, thus size. | High impurity solubility in the mother liquor improves final purity. | Solvent-solute interactions dictate nucleation and growth kinetics.[13][14] |
| Agitation Rate | Can influence nucleation rate and prevent settling. | Can lead to smaller crystals due to secondary nucleation. | Improves bulk solution homogeneity. | Affects mass transfer and can induce secondary nucleation through crystal-impeller collisions.[10] |
| Seeding | Powerful tool to direct crystallization to the desired polymorph. | Can control final particle size distribution. | N/A | Seed crystals provide a template for growth, bypassing the stochastic nature of primary nucleation.[7] |
Visualizing Polymorph Selection
The path to obtaining the desired polymorph is a result of navigating kinetic and thermodynamic landscapes. The following diagram illustrates the decision points and influencing factors.
Caption: Factors influencing the selection between kinetic and thermodynamic polymorphs.
References
- Kilari, H., Akturk, I., Csathy, A. T., Agca, M. E., Mathur, U., & Nagy, Z. K. (2025).
-
Bellur, E., & Aksu, B. (2015). Quantitative determination of two polymorphic forms of imatinib mesylate in a drug substance and tablet formulation by X-ray powder diffraction, differential scanning calorimetry and attenuated total reflectance Fourier transform infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 114, 330-340. [Link]
- Kilari, H., et al. (2025).
- BenchChem. (2025).
- Quick Company. A Process Of Preparing Imatinib Mesylate.
-
Kilari, H., et al. (2026). Systematic workflow for crystallization process design for a polymorphic system: an experimental case study of imatinib mesylate. ResearchGate. [Link]
-
IJNRD. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. International Journal of Novel Research and Development. [Link]
- Google Patents. (2004).
-
ResearchGate. (n.d.). A kinetic study of crystallization process of imatinib mesylate with polymorphic transformation phenomenon. Request PDF. [Link]
-
Tural, S., et al. (2021). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC. [Link]
-
LibreTexts, C. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
RSC Publishing. (n.d.). Understanding the role of solvent in regulating the crystal habit. [Link]
- Google Patents. (2014).
-
Filter Dryer. (2025). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. [Link]
-
Zhanghua Filter Dryer. (2025). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
-
AIChE. (n.d.). (684d) A Kinetic Study of Crystallization Process of Imatinib Mesylate with Polymorphic Transformation Phenomenon. AIChE Proceedings. [Link]
-
Jinzong Machinery. (2023). Tank Crystallizer Troubleshooting: Common Issues and Solutions. [Link]
-
PubMed. (2024). Influence of genetic polymorphisms on imatinib concentration and therapeutic response in patients with chronic-phase chronic myeloid leukemia. [Link]
-
University of Strasbourg. (n.d.). Guide for crystallization. [Link]
-
ResearchGate. (2004). (PDF) Conformational Polymorphism on Imatinib Mesylate: Grinding Effects. [Link]
-
PMC. (2025). Compatibility Studies of Different Crystal Forms of Imatinib Mesylate with Pharmaceutical Excipients. [Link]
-
MDPI. (2020). Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. [Link]
-
PubMed. (2018). Bioinspired co-crystals of Imatinib providing enhanced kinetic solubility. [Link]
- Google Patents. (2006).
-
ResearchGate. (n.d.). Understanding the Effect of a Solvent on the Crystal Habit. Request PDF. [Link]
-
PMC. (2020). Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. [Link]
-
PMC. (2011). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. [Link]
-
PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. [Link]
-
PubChem. (n.d.). N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide nitrate. [Link]
-
PubMed. (2024). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. [Link]
-
PubMed. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. [Link]
-
PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]
Sources
- 1. Quantitative determination of two polymorphic forms of imatinib mesylate in a drug substance and tablet formulation by X-ray powder diffraction, differential scanning calorimetry and attenuated total reflectance Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic workflow for crystallization process design for a polymorphic system: an experimental case study of imatinib mesylate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Compatibility Studies of Different Crystal Forms of Imatinib Mesylate with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8048883B2 - Polymorphic form of imatinib mesylate and a process for its preparation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Systematic workflow for crystallization process design for a polymorphic system: an experimental case study of imatinib mesylate - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00852B [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. filter-dryer.com [filter-dryer.com]
- 11. A Process Of Preparing Imatinib Mesylate [quickcompany.in]
- 12. ijnrd.org [ijnrd.org]
- 13. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. proceedings.aiche.org [proceedings.aiche.org]
Identifying degradation products of CAS 106258-06-6
Technical Support Center: Epristeride (CAS 106258-06-6) Stability & Degradation Analysis
Subject: Comprehensive Guide to Identifying Degradation Products of Epristeride Reference Ticket: #T-106258-DEG Assigned Specialist: Senior Application Scientist, Stability Profiling Unit
Executive Summary & Scope
Welcome to the Technical Support Center. This guide addresses the structural elucidation of degradation products for Epristeride (CAS 106258-06-6). As a researcher working with this 5
Unlike standard steroids (e.g., Testosterone), Epristeride possesses a conjugated diene system with a C3-carboxylic acid, making it uniquely susceptible to oxidative decarboxylation and isomerization, distinct from the typical A-ring reduction seen in Finasteride.
Forced Degradation Strategy (The "How-To")
Do not rely on generic stress testing protocols. Epristeride requires a targeted approach due to its specific functional group vulnerabilities.
Protocol: Targeted Stress Conditions
| Stress Type | Condition | Target Vulnerability | Expected Mechanism |
| Acidic Hydrolysis | 0.1N HCl, 60°C, 4-8 hrs | C17-Amide | Hydrolysis of tert-butyl group (Loss of t-butylamine). |
| Alkaline Hydrolysis | 0.1N NaOH, RT, 2 hrs | C3-Carboxylic Acid | Salt formation (reversible) or decarboxylation under extreme heat. |
| Oxidative | 3% H₂O₂, RT, 2-4 hrs | C3,C5-Diene System | Epoxidation at C4-C5 or C5-C6; Hydroxylation. |
| Photolytic | 1.2M Lux hours (ICH Q1B) | Conjugated Diene | cis-trans Isomerization or sigmatropic rearrangements. |
| Thermal | 60°C (Solid State), 7 days | Crystal Lattice | Dehydration (if hydrate) or thermal decarboxylation. |
Workflow Visualization
The following diagram outlines the decision matrix for analyzing stressed samples.
Figure 1: Analytical workflow for isolating and identifying Epristeride degradants.
Degradation Pathways & Identification (The "What")
This section details the specific chemical changes Epristeride undergoes. We classify these into three primary pathways based on the molecule's reactive centers.
Pathway A: Amide Hydrolysis (Acidic Stress)
The C17 side chain contains a bulky tert-butyl amide. Under strong acidic conditions, this bond cleaves.
-
Parent: Epristeride (MW 399.5)
-
Product: Des-tert-butyl Epristeride (Dicarboxylic acid derivative).
-
Mass Shift: Loss of 57 Da (t-butyl) + Addition of OH.
-
LC-MS Signal: [M+H]⁺ = 344.2 (approx).
Pathway B: Diene Oxidation (Peroxide Stress)
The conjugated diene system (C3-C4-C5-C6) is electron-rich and prone to electrophilic attack by oxygen species.
-
Product: 5
-Hydroxy Epristeride or 4,5-Epoxy Epristeride. -
Mass Shift: +16 Da (Oxygen) or +34 Da (H₂O₂ addition/hydration).
-
LC-MS Signal: [M+H]⁺ = 415.5 or 433.5.
Pathway C: Decarboxylation (Thermal/Radical)
The carboxylic acid at C3 is vinylic. High thermal stress can lead to the loss of CO₂.
-
Product: 3-Decarboxy Epristeride.
-
Mass Shift: -44 Da.
-
LC-MS Signal: [M+H]⁺ = 355.5.
Figure 2: Primary chemical degradation pathways of Epristeride.
Troubleshooting Analytical Methods (Q&A)
Q1: Why do I see peak tailing for Epristeride in my HPLC method?
-
Cause: Epristeride contains a carboxylic acid (pKa ~4.5) and a secondary amide. At neutral pH, the acid dissociates, interacting with residual silanols on the column.
-
Solution: Ensure your mobile phase pH is below 3.0 (using Formic Acid or Phosphate buffer) to keep the carboxylic acid protonated. Use an end-capped C18 column (e.g., Waters Symmetry or Agilent Zorbax SB-C18).
Q2: I detect a peak at RRT 1.10 that increases with methanol concentration. What is it?
-
Cause: This is likely the Methyl Ester Impurity . If you use Methanol as a diluent or mobile phase component with an acidic modifier, the C3-carboxylic acid can undergo esterification.
-
Solution: Switch to Acetonitrile (ACN) as the organic modifier. If using MeOH is mandatory, ensure the sample temperature is kept at 4°C.
Q3: My LC-MS spectrum shows a strong ion at m/z 344. Is this a fragment or a degradant?
-
Diagnosis:
-
If the peak co-elutes with the parent: It is an in-source fragment (Loss of t-butyl group during ionization).
-
If the peak resolves chromatographically: It is the Hydrolysis Degradant (Des-tert-butyl derivative).
-
-
Validation: Lower the declustering potential (DP) or cone voltage. If the ratio of 344/400 changes, it is in-source fragmentation.
References
-
Sriram Chem. (n.d.). Epristeride Impurity 1: Pharmaceutical Reference Standard. Retrieved from
-
WIPO. (2021). Epristeride Impurity, Preparation Method and Use Thereof. WO/2021/184789. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68741, Epristeride. Retrieved from
-
Mylsamy, P., et al. (2025).[1][2] RP-HPLC-Based Stability-Indicating Analytical Method for Concurrent Determination of Finasteride and Tadalafil. International Journal of Drug Delivery Technology. Retrieved from
-
Matrix Science. (n.d.). Mascot Help: Peptide Fragmentation (General MS Fragmentation Rules). Retrieved from
Sources
Validation & Comparative
Spectroscopic Profiling & Comparative Analysis: 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
Executive Summary & Structural Context
Target Molecule: 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
Molecular Formula: C
This guide provides a high-level spectroscopic analysis for researchers synthesizing or characterizing this pharmacophore. Unlike standard spectral lists, this document focuses on comparative diagnostics —distinguishing the product from its precursors and analyzing solvent-dependent conformational shifts. The structural core consists of a benzophenone scaffold unsymmetrically substituted with an electron-withdrawing nitrile group and a basic N-methylpiperazine side chain.
Structural Breakdown & Predicted H-NMR Profile
To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments.
A. The Aromatic Region (7.4 – 8.0 ppm)
The benzophenone core creates two distinct AA'BB' systems due to the para-substitution on both rings.[1]
-
Ring A (Cyanophenyl): The nitrile (-CN) and carbonyl (C=O) groups are both electron-withdrawing. This ring will exhibit the most deshielded signals.[1]
-
Ring B (Piperazinyl-methyl-phenyl): The methylene bridge is weakly activating (alkyl-like), while the carbonyl remains deactivating.
B. The Benzylic Bridge (3.5 – 3.7 ppm)
-
Signal: A sharp singlet (2H).[1]
-
Diagnostic Value: This is the primary indicator of reaction success . It shifts significantly upfield compared to the benzylic bromide precursor.[1]
C. The Piperazine & Methyl Tail (2.2 – 2.6 ppm)
-
Piperazine Ring: Two sets of triplets (or broad multiplets depending on solvent), integrating to 4H each.[1][4]
-
N-Methyl: A sharp singlet (3H) typically around 2.2 – 2.3 ppm.[1]
Comparative Analysis: Performance & Diagnostics[1]
Comparison 1: Reaction Monitoring (Product vs. Precursor)
The most critical "performance" metric for a synthetic chemist is the conversion efficiency from the starting material, 4-bromomethyl-4'-cyanobenzophenone .
| Feature | Precursor (Bromide) | Product (Piperazine deriv.)[1] | Diagnostic Action |
| Benzylic CH | ~4.50 ppm (Singlet) | ~3.60 ppm (Singlet) | CRITICAL: Disappearance of the 4.50 ppm peak confirms full consumption of SM. |
| Aliphatic Region | Empty (0 - 3 ppm) | 2.2 - 2.6 ppm (Complex) | Appearance of piperazine/methyl signals confirms coupling.[1] |
| Aromatic Region | AA'BB' (Deshielded) | AA'BB' (Slight Shielding) | Ring B protons shift upfield slightly due to the amine's shielding effect vs. Br.[1] |
Comparison 2: Solvent Effects (CDCl vs. DMSO-d )
Choice of solvent drastically alters the resolution of the piperazine ring due to hydrogen bonding and viscosity.
| Parameter | Chloroform-d (CDCl | DMSO-d | Recommendation |
| Resolution | High. Piperazine protons often appear as distinct triplets. | Medium. Piperazine protons may broaden due to viscosity and H-bonding with residual water. | Use CDCl |
| Solubility | Good (Free base form).[1] | Excellent (Salt forms).[1] | Use DMSO-d |
| Water Peak | ~1.56 ppm (Usually non-interfering).[1] | ~3.33 ppm (Can overlap with Benzylic CH | Avoid DMSO if precise integration of the benzylic signal is required. |
Experimental Protocols
Protocol A: Standard H-NMR Acquisition (CDCl )
Objective: Routine structural verification and purity assessment.[1]
-
Sample Prep: Dissolve 5–10 mg of the free base product in 0.6 mL of CDCl
(99.8% D). -
Instrument Setup:
-
Processing:
-
Reference the residual CHCl
peak to 7.26 ppm . -
Phase correction: Manual phasing is preferred for the aromatic region to resolve the overlapping doublets.
-
Protocol B: Salt Form Analysis (DMSO-d )
Objective: Analyzing the HCl or mesylate salt form for pharmaceutical development.
-
Sample Prep: Dissolve 10 mg of salt in 0.6 mL DMSO-d
. -
Instrument Setup:
-
Relaxation Delay (D1): Increase to 5.0 seconds (Protons in viscous DMSO relax slower).
-
-
Critical Check: Verify the position of the H
O peak. If it overlaps with the piperazine region (approx 3.3 ppm), add a drop of D O to shift the exchangeable protons, or heat the probe to 313 K to shift the water peak upfield.[1]
Visualization of Logic & Workflow
Diagram 1: Spectral Assignment Logic Tree
This flowchart illustrates the decision-making process for assigning the overlapping aromatic signals.
Caption: Logic flow for distinguishing the two benzophenone rings based on electronic substituent effects.
Diagram 2: Reaction Monitoring Workflow
A visual guide to using NMR as a process control tool during synthesis.
Caption: Step-by-step decision process for monitoring the conversion of bromide precursor to the piperazine product.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 2785 (Benzophenone derivatives).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1][4]
-
Abraham, R. J., et al. (2006).[1][4][5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link][1][4]
-
Reich, H. J. Structure Determination Using NMR: Chemical Shifts of Benzylic and Aromatic Protons.[1][4] University of Wisconsin-Madison. [Link][1][4]
-
Jadhav, S. N., et al. (2015).[1][4] "Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium." RSC Advances. (Reference for benzophenone synthesis monitoring). [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 4-Methylbenzophenone(134-84-9) 1H NMR spectrum [chemicalbook.com]
- 4. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Commercial vs. In-House Synthesized 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
Introduction
4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone is a complex organic molecule featuring a benzophenone core, a nitrile group, and a methylpiperazine moiety. Its structural motifs make it a valuable building block in medicinal chemistry and materials science. In drug discovery, for instance, the purity of such intermediates is not merely a quality metric but a critical parameter that dictates the success of subsequent synthetic steps, the reliability of biological assay data, and the ultimate safety profile of a potential drug candidate.
This guide presents an objective, data-driven comparison of the purity profiles of two batches of 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone: one procured from a commercial chemical supplier and another synthesized and purified in-house. We will delve into the synthetic and purification strategies, provide detailed protocols for a suite of analytical techniques, and interpret the resulting data to highlight the practical differences researchers may encounter. Our goal is to equip scientists and drug development professionals with the insights needed to make informed decisions about sourcing critical chemical intermediates.
Part 1: In-House Synthesis and Purification
The decision to synthesize a compound in-house often stems from a need for higher purity, a specific salt form, or simply cost-effectiveness at scale. The chosen synthetic route must be robust, scalable, and yield a product that can be readily purified.
Synthetic Pathway Rationale
We selected a two-step synthetic pathway that is both efficient and mechanistically straightforward. The synthesis begins with a Friedel-Crafts acylation to create the benzophenone core with a reactive "handle," followed by a nucleophilic substitution to introduce the methylpiperazine side chain. This approach minimizes the formation of hard-to-separate regioisomers and is generally high-yielding.
The overall workflow for our in-house synthesis and purification is illustrated below.
Reference Standards for Risperidone (CAS 106266-06-2) Quality Control: A Comparative Technical Guide
This guide addresses the Quality Control (QC) and Reference Standard selection for Risperidone , based on the high probability that CAS 106258-06-6 is a typographical error for CAS 106266-06-2 (Risperidone). The numeric similarity (106258 -06-6 vs. 106266 -06-2 ) and the context of "drug development" and "signaling pathways" strongly point to this atypical antipsychotic.
Part 1: Executive Summary & Core Directive
The Challenge: Risperidone (CAS 106266-06-2) presents a unique quality control challenge due to its susceptibility to oxidative degradation (N-oxide formation) and the presence of active metabolites (9-hydroxyrisperidone/Paliperidone) that are structurally distinct but pharmacologically relevant. The selection of reference standards is not merely a compliance checkbox but a critical variable in preventing "Out of Specification" (OOS) results caused by standard instability or cross-contamination.
The Correction: Note: The user-supplied CAS 106258-06-6 yields no public chemical identity. This guide proceeds with Risperidone (CAS 106266-06-2) as the intended subject. If your molecule is a proprietary intermediate, apply the "Secondary Standard Qualification" protocols described in Section 3 to your specific context.
Part 2: Comparative Analysis of Reference Standards
In drug development, the "Gold Standard" is often assumed to be the Pharmacopeial Primary Standard. However, for routine QC, this is not always the most scientifically robust or cost-effective choice.
Table 1: Performance Matrix of Reference Standard Options
| Feature | Option A: USP/EP Primary Standard | Option B: Certified Secondary Standard (CRM) | Option C: In-House Working Standard |
| Traceability | Absolute (Legal Defense) | Traceable to Primary (ISO 17034) | Traceable to Primary (Internal) |
| Purity Assignment | 100.0% (by definition for assay) | 99.8% ± 0.1% (Mass Balance) | Dependent on qualification method |
| Hygroscopicity Handling | High Risk (Often requires equilibration) | Low Risk (Often pre-weighed/dried) | Variable |
| Impurity Profiling | Excellent for Identification | Superior for Quantitation (Mixtures available) | Poor (Risk of impurity drift) |
| Cost Efficiency | Low ( | High ( | Medium ($ - High labor cost) |
| Best Use Case | Final Release Testing, Dispute Resolution | Routine QC, Stability Studies, Method Validation | Daily System Suitability |
Expert Insight: For Risperidone, I recommend a hybrid approach . Use USP Risperidone RS solely for the initial qualification of an In-House Secondary Standard . For impurity profiling, specifically for the Z-oxime and 9-hydroxy impurities, utilize Certified Reference Materials (CRMs) from ISO 17034 accredited suppliers. CRMs often provide better certificate-of-analysis (CoA) transparency regarding water content and residual solvents than pharmacopeial standards, which is critical for the hygroscopic Risperidone salt forms.
Part 3: Scientific Integrity & Experimental Protocols
The Mechanism of Action (Signaling Pathway)
Understanding the target is essential for bioassay development. Risperidone acts as a mixed antagonist.
Figure 1: Risperidone exerts its therapeutic effect by blocking D2 and 5-HT2A receptors, modulating downstream cAMP and PLC pathways to reduce dopaminergic hyperactivity.
Validated HPLC Protocol for Impurity Profiling
This protocol is designed to separate Risperidone from its critical impurities: Risperidone cis-N-oxide and Bicyclorisperidone .
Method Principle: Reversed-Phase Chromatography (RPC) with gradient elution.
Self-Validating Step: The resolution (
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (v/v).[1] Why? Suppresses silanol ionization, sharpening basic peaks.
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Standard Preparation (The Critical Step):
-
Weigh 25.0 mg of USP Risperidone RS into a 50 mL volumetric flask.
-
Dissolve in 20 mL of Methanol (to ensure complete solubility of hydrophobic impurities).
-
Dilute to volume with Solvent A.
-
Validation Check: Inject immediately. Risperidone is stable in solution for 24h, but N-oxide impurities can form if left in light. Always use amber glassware.
-
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 237 nm (Max absorption for the pyridopyrimidinone core).
-
-
Gradient Profile:
-
0 min: 85% A / 15% B
-
20 min: 40% A / 60% B
-
25 min: 85% A / 15% B (Re-equilibration)
-
QC Decision Workflow
Figure 2: Decision tree for selecting the appropriate reference standard and ensuring system suitability before batch release.
Part 4: Data & Results Interpretation
The following table summarizes expected Relative Retention Times (RRT) when using the protocol above. This data serves as a self-validating benchmark ; if your RRTs deviate by >5%, check your mobile phase pH.
Table 2: Impurity Profile Benchmarks (Risperidone)
| Compound | Relative Retention Time (RRT) | Acceptance Limit (ICH Q3B) | Criticality |
| Risperidone (API) | 1.00 | N/A | Target |
| Impurity A (Z-Oxime) | 0.94 | NMT 0.15% | High (Close elution) |
| Impurity B (E-Oxime) | 1.08 | NMT 0.15% | Medium |
| 9-Hydroxyrisperidone | 0.82 | NMT 0.20% | Active Metabolite |
| Risperidone cis-N-oxide | 1.15 | NMT 0.10% | Stability Indicating |
Data Analysis Note: 9-Hydroxyrisperidone (Paliperidone) is a degradation product and a metabolite. If this peak increases during stability testing (accelerated conditions), it indicates hydrolysis issues. If the N-oxide peak increases, it indicates oxidation (headspace oxygen or light exposure).
References
-
United States Pharmacopeia (USP). USP Monograph: Risperidone. Rockville, MD: United States Pharmacopeial Convention.
-
European Directorate for the Quality of Medicines (EDQM). Risperidone: European Pharmacopoeia (Ph. Eur.) Monograph 1559. Strasbourg, France.
-
International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.
-
PubChem. Risperidone (Compound Summary). National Library of Medicine.
-
Sigma-Aldrich. Risperidone Analytical Standard Product Sheet.
Sources
A Senior Application Scientist's Guide to Validating Assay Methods for Imatinib Precursor Compounds
Introduction: The Criticality of Precursor Purity in Imatinib Synthesis
Imatinib, a paradigm of targeted cancer therapy, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] Its synthesis is a multi-step process culminating in the coupling of two key precursor compounds. The purity and quality of these precursors are paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. This guide provides an in-depth comparison of validated assay methods for two principal precursors of Imatinib, offering researchers and drug development professionals the technical insights needed to establish robust quality control systems.
The most common convergent synthesis of Imatinib involves the amide coupling of two primary intermediates:
-
Precursor A: N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (CAS 152460-10-1)
-
Precursor B: 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (CAS 106261-48-7)
This guide will focus on the validation of assay methods for these two critical starting materials, comparing the workhorse of pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC) with UV detection, against the highly sensitive and specific technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology Comparison: Choosing the Right Tool for the Job
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the analyte and its potential impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the most widely adopted method for the routine quality control of pharmaceutical raw materials due to its robustness, cost-effectiveness, and reliability.[1] The principle lies in the separation of components in a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase.[2]
-
Expertise & Experience: For the assay of Imatinib precursors, a reversed-phase HPLC method is the logical choice. Precursor A is a moderately polar aromatic amine, while Precursor B is a benzoic acid derivative. Both are well-suited for retention on a nonpolar C18 stationary phase. The key to a successful separation is the precise control of the mobile phase pH. For the amine precursor, a slightly acidic to neutral pH prevents protonation of the basic nitrogens, which could lead to poor peak shape. Conversely, for the benzoic acid precursor, an acidic mobile phase (pH ~2.5-3.0) is essential to suppress the ionization of the carboxylic acid group, ensuring good retention and symmetrical peaks.[2][3]
-
Trustworthiness: A well-validated HPLC-UV method is inherently trustworthy. System suitability tests performed before each analytical run (e.g., checking for peak symmetry, theoretical plates, and reproducibility of injections) ensure that the chromatographic system is performing as expected.[4] The specificity of the method is demonstrated through forced degradation studies, which confirm that degradation products and potential impurities do not interfere with the quantification of the main peak.[5][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level analysis, such as the quantification of genotoxic impurities.[7][8] This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.
-
Expertise & Experience: The primary advantage of LC-MS/MS in the context of precursor validation is its ability to detect and quantify impurities at levels far below what is possible with UV detection. For instance, certain process-related impurities in the synthesis of Precursor A could be aromatic amines with potential genotoxicity.[9][10] An LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode can selectively monitor for these specific impurities, providing a high degree of confidence in the purity of the precursor. In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored, creating a highly specific and sensitive analytical signal.[11]
-
Trustworthiness: The specificity of LC-MS/MS is its greatest strength. While UV detection relies on the chromophoric properties of a molecule, mass spectrometry provides information about its molecular weight and fragmentation pattern, which are unique molecular identifiers. This makes the method less susceptible to interference from co-eluting, non-isobaric impurities. The validation of an LC-MS/MS method follows similar principles to HPLC-UV but includes additional considerations such as matrix effects, which can suppress or enhance the ionization of the analyte.[12]
Comparative Data Summary
The following tables summarize typical performance characteristics for validated HPLC-UV and LC-MS/MS methods for the assay of Imatinib precursors. The data is synthesized from published methods for Imatinib and structurally related compounds.
Table 1: Method Validation Parameters for Precursor A (N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine)
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Performance |
| Linearity Range | 10-60 µg/mL | 1-100 ng/mL | HPLC-UV is suitable for assaying the bulk material, while LC-MS/MS is designed for trace-level impurity analysis. |
| Correlation Coefficient (r²) | > 0.997 | > 0.999 | Both methods demonstrate excellent linearity within their respective ranges. |
| Accuracy (% Recovery) | 99.5 - 100.9% | 95 - 105% | Both methods provide accurate results, with the slightly wider range for LC-MS/MS being typical for bioanalytical methods. |
| Precision (%RSD) | < 2.0% | < 15% | The acceptance criteria for precision are tighter for the assay of a bulk substance than for trace analysis. |
| Limit of Detection (LOD) | ~0.06 µg/mL | < 1 ng/mL | Demonstrates the significantly higher sensitivity of LC-MS/MS. |
| Limit of Quantitation (LOQ) | ~0.19 µg/mL | ~1 ng/mL | The LOQ for LC-MS/MS is suitable for quantifying genotoxic impurities at the levels required by regulatory agencies.[8] |
Table 2: Method Validation Parameters for Precursor B (4-[(4-methylpiperazin-1-yl)methyl]benzoic acid)
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Performance |
| Linearity Range | 1-100 µg/mL | 0.5-50 ng/mL | Similar to Precursor A, the ranges reflect the intended use for bulk assay versus trace impurity analysis. |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | Excellent linearity is achievable with both techniques. |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | Both methods are accurate for their intended purpose. |
| Precision (%RSD) | < 2.0% | < 15% | Reflects the different regulatory expectations for assay versus trace analysis. |
| Limit of Detection (LOD) | ~0.5 µg/mL | < 0.5 ng/mL | LC-MS/MS provides superior sensitivity. |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | ~0.5 ng/mL | The LOQ of the HPLC-UV method is more than adequate for the assay of the precursor as a raw material. |
Experimental Protocols & Workflows
Protocol 1: Validated RP-HPLC-UV Method for the Assay of Precursor A
This protocol is adapted from established methods for the analysis of Imatinib and its amine impurity.[4]
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol and Acetate Buffer (pH 3.5) in a ratio of 80:20 v/v
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 273 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Precursor A reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 60 µg/mL.
-
Sample Solution (20 µg/mL): Accurately weigh 20 mg of the Precursor A test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute 10 mL of this solution to 100 mL with the mobile phase.
3. Validation Procedure:
-
Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the sample solution to ensure that no degradation products co-elute with the main peak.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking the sample solution with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).
-
Precision:
-
Repeatability (Intra-day): Inject six replicate preparations of the sample solution on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.
-
Caption: Workflow for the HPLC-UV assay validation of Precursor A.
Protocol 2: Validated RP-HPLC-UV Method for the Assay of Precursor B
This protocol is based on general methods for the analysis of benzoic acid derivatives.[2]
1. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in water (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 242 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Precursor B reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution (50 µg/mL): Accurately weigh 50 mg of the Precursor B test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute 10 mL of this solution to 100 mL with the mobile phase.
3. Validation Procedure:
-
Follow the same validation steps (Specificity, Linearity, Accuracy, Precision) as outlined in Protocol 1, using the appropriate concentration ranges for Precursor B.
Sources
- 1. ijcpa.in [ijcpa.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. tsijournals.com [tsijournals.com]
- 9. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of serum levels of imatinib mesylate in patients with chronic myeloid leukemia: validation and application of a new analytical method to monitor treatment compliance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone: A Guide for Laboratory Professionals
Understanding the Hazard Profile: A Precautionary Approach
Given the absence of a dedicated SDS, a conservative assessment of the hazards associated with 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone is warranted. This involves considering the toxicological profiles of its constituent parts.
Benzophenone Core: Benzophenones are a class of compounds with a range of applications, but some have been identified as potential endocrine disruptors and are suspected of causing cancer[1][2]. They can also be toxic to aquatic life with long-lasting effects[2].
Cyano Group (-CN): The presence of a cyano group introduces the potential for the release of highly toxic cyanide compounds, especially in the presence of acids[3]. Wastes containing cyanide must be managed as hazardous[3].
Piperazine Moiety: While piperazine itself has a defined toxicological profile, the overall toxicity of the molecule is influenced by the entire structure.
Therefore, 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone should be treated as a hazardous waste with potential for chronic toxicity, ecotoxicity, and acute toxicity if improperly handled.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact. The following workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure a secure and compliant disposal pathway.
Figure 1. A step-by-step workflow for the proper disposal of 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone.
Step 1: Waste Identification and Categorization
All materials contaminated with 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone must be considered hazardous waste. This includes:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and contaminated labware (e.g., pipette tips, vials).
-
Liquid Waste: Solutions containing the compound, solvents used to rinse contaminated glassware, and mother liquors from synthesis.
This waste should be categorized as hazardous due to its potential toxicity and environmental hazards[1][4].
Step 2: Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Keep Cyanide-Containing Waste Separate: Due to the cyano group, this waste must be kept separate from acidic waste to prevent the generation of highly toxic hydrogen cyanide gas[3].
-
Solid and Liquid Waste Separation: Collect solid and liquid waste in separate, dedicated containers[3].
Step 3: Container Selection
The choice of waste container is crucial for safe storage and transport.
-
Chemical Compatibility: Use containers made of materials that are chemically resistant to the waste. For organic solids and solutions, high-density polyethylene (HDPE) or glass containers are generally suitable.
-
Secure Closure: Containers must have a secure, leak-proof lid to prevent spills and evaporation[1].
-
Appropriate Size: The container should be of an appropriate size for the amount of waste being generated to avoid overfilling[5].
Step 4: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must include:
-
The full chemical name: "4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone"
-
The date accumulation started.
-
The hazards associated with the waste (e.g., "Toxic," "Environmental Hazard").
-
The name of the principal investigator or laboratory contact.
-
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories generating hazardous waste must have a designated Satellite Accumulation Area (SAA) for temporary storage.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste[6].
-
Secondary Containment: Waste containers should be placed in a secondary containment bin or tray to contain any potential leaks or spills.
-
Storage Limits: Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste) as defined by the U.S. Environmental Protection Agency (EPA)[6].
Step 6: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with waste disposal vendors.
-
Schedule a Pickup: Follow your institution's protocol for requesting a waste pickup. Do not allow waste to accumulate in the SAA for more than one year from the accumulation start date.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including gloves, a lab coat, and safety goggles.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Provide the emergency response team with as much information as possible about the spilled chemical.
-
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone is not merely a procedural task but a critical component of responsible scientific practice. By adhering to the principles of hazard assessment, segregation, proper containment, and regulatory compliance, researchers can ensure a safe laboratory environment and protect the broader ecosystem. Always consult your institution's specific waste management guidelines and EHS office for guidance tailored to your location and facilities.
References
- Hu, D., et al. (2022). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters.
- Fisher Scientific. (2025). Safety Data Sheet: 4-(4-Methylpiperazin-1-yl)benzylamine.
- Central Drug House. (n.d.).
- AquaPhoenix Scientific. (2015).
- TCI Chemicals. (n.d.).
-
Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
- Toxnet. (n.d.). 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay.
- Gao, L., et al. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. Ecotoxicology and Environmental Safety, 217, 112245.
- The Good Scents Company. (n.d.). 4-methyl benzophenone.
- Lee, S., et al. (2023). Repeated dose toxicity of 4-methylbenzophenone: hepatotoxic and nephrotoxic effects in female Sprague-Dawley rats. Journal of Toxicology and Environmental Health, Part A, 86(12), 465-478.
- Gomes, R. L., et al. (2019). Environmental characterization of 4,4'-dichlorobenzophenone in surface waters from Macao and Hong Kong coastal areas (Pearl River Delta) and its toxicity on two biological models: Artemia salina and Daphnia magna. Ecotoxicology and Environmental Safety, 171, 1-11.
- Christou, A., et al. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Molecules, 28(3), 1195.
- OSHA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- ResearchGate. (2021). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines.
- HPC Standards. (n.d.). 4-Methylbenzophenone.
- Daniels Health. (n.d.).
- LSS. (n.d.).
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Ace Waste. (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
Sources
- 1. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 2-cyano-4'-(4-methylpiperazinomethyl) benzophenone | 898783-49-8 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
Executive Safety Summary: The "Why" Behind the Protocol
As researchers, we often treat intermediates like 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone as generic organic solids. This is a critical error. This molecule possesses a "trifecta" of functional groups that dictates a specific, elevated safety posture beyond standard Good Laboratory Practice (GLP).
The Hazard Triad:
-
The Piperazine Moiety (Sensitization Risk): Piperazine derivatives are potent respiratory and skin sensitizers . Repeated exposure to trace dust can lead to occupational asthma and contact dermatitis. This is the primary driver for the respiratory protection protocols defined below.
-
The Benzophenone Core (Photo-activity & Persistence): Benzophenones are lipophilic and can permeate standard latex gloves. They are also Type II photo-initiators; residues on skin exposed to UV light can trigger photo-allergic reactions.
-
The Nitrile (Cyano) Group: While aryl nitriles are generally stable, they carry a risk of acute toxicity if ingested or absorbed, and metabolic liberation of cyanide is a theoretical risk under extreme physiological stress.
Core Directive: Treat this compound as a Corrosive Sensitizer . Your primary goal is Zero Inhalation, Zero Skin Contact .
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. The lipophilicity of the benzophenone and the sensitizing nature of the piperazine require the following specific barriers.
| PPE Category | Minimum Requirement | Technical Justification (The Science) |
| Hand Protection | Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, min 5-6 mil) | Permeation Defense: Benzophenone derivatives are highly lipophilic and can swell/permeate thin latex or vinyl rapidly. Double nitrile creates a tortuous path for the molecule. The outer layer is sacrificial; change immediately upon splash. |
| Respiratory | Engineering Control First: Fume Hood.Fallback: N95 or P100 Respirator (Fit-tested). | Sensitization Control: Piperazine moieties are known asthmagens. If weighing outside a hood (not recommended) or handling fine powder, a P100 is required to capture sub-micron particulates that cause sensitization. |
| Eye Protection | Chemical Splash Goggles (Indirect Venting) | Corrosivity: The piperazine nitrogen is basic. Dust contact with the moist mucosa of the eye can cause immediate caustic burns. Safety glasses with side shields are insufficient for powders that drift. |
| Body Defense | Lab Coat + Tyvek® Sleeve Covers | Wrist Gap Vulnerability: The gap between the glove cuff and lab coat is the #1 exposure point. Tyvek sleeves bridge this gap and prevent dust accumulation on the forearms, a common site for contact dermatitis. |
Operational Protocol: Safe Handling Workflow
The following protocol uses a "Static-Free Containment" approach to prevent the aerosolization of the powder, which is the primary vector for piperazine sensitization.
Step 1: Preparation & Engineering Controls
-
Ionization: Benzophenone derivatives are often static-prone. Use an anti-static gun or ionizing bar inside the weigh station to neutralize the powder before spatulating. This prevents "jumping" of the powder.
-
Lining: Place a disposable absorbent mat (plastic side down) in the fume hood. This captures spills and allows for rapid disposal without decontaminating the entire hood surface.
Step 2: Weighing & Transfer
-
The "Coffin" Technique: Never transport an open weigh boat.
-
Tare the vial/flask with its cap on.
-
Remove cap, add solid using a long-neck funnel (prevents threads from getting contaminated).
-
Recap inside the hood before moving to the balance.
-
-
Solvent Addition: Add solvent slowly. The basic piperazine group can generate heat (exotherm) if dissolved in acidic media or reactive anhydrides.
Step 3: Decontamination (The "Doffing" Sequence)
-
Solvent Wipe: Wipe the exterior of the flask with a tissue dampened in Ethanol or Isopropanol before removing it from the hood. Benzophenones are not water-soluble; water rinsing alone will just spread the residue.
-
Glove Removal: Perform "beak method" removal of outer gloves inside the hood. Discard into solid waste.
Visualization: Safe Handling Logic Flow
The following diagram illustrates the critical decision points and safety barriers for handling this compound.
Figure 1: Decision logic for PPE selection and operational workflow based on the physical state of the material.
Emergency & Disposal Logistics
Spill Management
-
Dry Spill: Do NOT sweep.[1] Sweeping aerosolizes the sensitizer. Use a HEPA-filtered vacuum or wet the powder gently with oil/solvent (to suppress dust) and wipe up with absorbent pads.
-
Skin Contact: Wash with soap and water for 15 minutes.[2][3][4] Do not use solvent on the skin (ethanol/DMSO), as this may drive the benzophenone deeper into the dermal layers.
Disposal Strategy
-
Waste Stream: Segregate as "Hazardous Organic Waste - Toxic/Irritant."
-
Incompatibility: Do not mix with strong oxidizing acids (Nitric/Chromic). While the nitrile group is robust, the piperazine amine is incompatible with oxidizers.
-
Nitrile Awareness: Ensure the waste tag explicitly lists "Nitrile" and "Piperazine." Although cyanide release is unlikely under normal conditions, waste handlers must be alerted to the presence of the cyano group to prevent commingling with strong acids which could theoretically hydrolyze the nitrile.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for Benzophenone Derivatives. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. (Identifies sensitization and corrosive risks).[4][5][6] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Nitriles). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
